G280-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H67N9O14 |
|---|---|
Poids moléculaire |
946.1 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[2-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H67N9O14/c1-22(2)19-30(49-37(59)28(45)20-26-11-13-27(55)14-12-26)38(60)48-29(15-16-34(57)58)43(65)53-18-8-9-31(53)39(61)46-21-33(56)52-17-7-10-32(52)40(62)50-35(23(3)4)41(63)51-36(25(6)54)42(64)47-24(5)44(66)67/h11-14,22-25,28-32,35-36,54-55H,7-10,15-21,45H2,1-6H3,(H,46,61)(H,47,64)(H,48,60)(H,49,59)(H,50,62)(H,51,63)(H,57,58)(H,66,67)/t24-,25+,28-,29-,30-,31-,32-,35-,36-/m0/s1 |
Clé InChI |
BLEZYVGGTWZGPY-YDTVLPSFSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Foundational & Exploratory
G280-9 Peptide: A Technical Guide to its Function and Discovery in Melanoma Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G280-9 peptide, a nonameric epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100), represents a significant target in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the this compound peptide, including its discovery, its function as an HLA-A2 restricted tumor antigen, and the downstream signaling events it initiates upon recognition by cytotoxic T lymphocytes (CTLs). Detailed experimental protocols for the characterization and functional assessment of this peptide are provided, along with a summary of key quantitative data. This document is intended to serve as a core resource for researchers and professionals involved in the development of peptide-based cancer vaccines and T-cell therapies.
Introduction
The this compound peptide, with the amino acid sequence YLEPGPVTA, corresponds to residues 280-288 of the human melanoma antigen gp100.[1] It is a naturally processed and presented epitope on the surface of melanoma cells in the context of the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01.[2] The presentation of this peptide by melanoma cells allows for their recognition and subsequent destruction by cytotoxic T lymphocytes (CTLs), making the this compound peptide a key target for immunotherapeutic strategies against melanoma.[3] A modified version of this peptide, G280-9V (YLEPGPVTV), has also been developed to enhance its immunogenicity by improving its binding affinity to the HLA-A2 molecule.[4]
Discovery and Identification
The this compound peptide was identified as a naturally processed epitope recognized by CTLs derived from melanoma patients.[2][3] Its discovery was a crucial step in understanding the cellular immune response against melanoma and paved the way for the development of peptide-based vaccines.
Identification as a CTL Epitope
The initial identification of the this compound peptide involved the screening of peptides eluted from HLA-A2.1 molecules on the surface of human melanoma cells.[3] Mass spectrometry was used to sequence these naturally processed peptides.[2] The nonamer peptide YLEPGPVTA was subsequently confirmed to be an epitope for CTLs from multiple HLA-A2 positive melanoma patients.[3]
Function of the this compound Peptide
The primary function of the this compound peptide is to act as a tumor-associated antigen, enabling the immune system to recognize and eliminate melanoma cells.
MHC Class I Presentation
As an endogenous protein fragment, the this compound peptide is processed within the proteasome of melanoma cells and loaded onto HLA-A*02:01 molecules in the endoplasmic reticulum. The resulting peptide-MHC complex is then transported to the cell surface for presentation to CD8+ T cells.
T-Cell Recognition and Activation
The T-cell receptor (TCR) on the surface of CD8+ CTLs can specifically recognize the this compound peptide when it is presented by the HLA-A*02:01 molecule. This recognition, in conjunction with co-stimulatory signals, triggers the activation of the CTL, leading to a cascade of intracellular signaling events.
Cytotoxic T-Lymphocyte Response
Upon activation, CTLs proliferate and differentiate into effector cells that can directly kill melanoma cells presenting the this compound peptide. This killing is mediated through the release of cytotoxic granules containing perforin and granzymes, or through the Fas-FasL pathway, inducing apoptosis in the target cancer cell.
Quantitative Data
The following table summarizes key quantitative data related to the this compound peptide's function.
| Parameter | Value | Method | Reference |
| Peptide Sequence | YLEPGPVTA | Edman Degradation / Mass Spectrometry | [1] |
| MHC Restriction | HLA-A*02:01 | T-cell recognition assays | [2] |
| T-Cell Activation (EC50) | ~0.04 µM | IFN-γ ELISPOT | [5] |
Signaling Pathways
T-Cell Receptor Signaling Pathway
The binding of the this compound/HLA-A2 complex to the TCR on a CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector function.
Experimental Protocols
Experimental Workflow: T-Cell Response to this compound
The following diagram illustrates the general workflow for assessing the immunogenicity of the this compound peptide.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Magnetic-Activated Cell Sorting of TCR-Engineered T Cells, Using tCD34 as a Gene Marker, but Not Peptide–MHC Multimers, Results in Significant Numbers of Functional CD4+ and CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
G280-9 Peptide: A Technical Guide to Synthesis and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G280-9 peptide, a 9-amino acid epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100), is a significant target in the development of cancer immunotherapies. This technical guide provides an in-depth overview of the synthesis, purification, and structural characterization of the this compound peptide and its modified analogue, G280-9V. Detailed experimental protocols for solid-phase peptide synthesis, purification by high-performance liquid chromatography, and structural analysis using circular dichroism and nuclear magnetic resonance spectroscopy are presented. This document is intended to serve as a comprehensive resource for researchers and professionals involved in peptide-based drug development and cancer immunology.
Introduction
The this compound peptide, with the amino acid sequence Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala (YLEPGPVTA), corresponds to residues 280-288 of the human melanoma antigen gp100. It is a known epitope recognized by cytotoxic T lymphocytes (CTLs) and is restricted by the HLA-A*02:01 major histocompatibility complex (MHC) class I allele. As a tumor-associated antigen, this compound is a key target for the development of peptide-based vaccines and T-cell therapies for melanoma.
A modified version of this peptide, G280-9V, has been developed to enhance its immunogenicity. In this analogue, the C-terminal alanine is replaced with a valine, resulting in the sequence Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Val (YLEPGPVTV). This substitution has been shown to increase the stability of the peptide-MHC complex, leading to a more robust T-cell response.[1]
This guide details the chemical synthesis and structural elucidation of these important immunotherapeutic peptides.
This compound Peptide Synthesis
The chemical synthesis of the this compound peptide and its G280-9V analogue is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the preferred method for its high efficiency and the mild conditions required for deprotection.
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of the this compound peptide. The synthesis is performed on a solid support resin, typically a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.
Materials:
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water, HPLC grade
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: The resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. A Kaiser test can be performed to monitor the completion of the reaction.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence (Ala-Thr(tBu)-Val-Pro-Gly-Pro-Glu(OtBu)-Leu-Tyr(tBu)).
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/DDT/water (e.g., 95:2.5:2.5:2.5, v/v/v/v) for 2-3 hours.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Collection and Drying: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried under vacuum.
Synthesis Data
While specific yield data for every synthesis can vary, the following table provides typical expected values for the synthesis of a nonapeptide like this compound using SPPS.
| Parameter | Typical Value |
| Resin Loading | 0.5 - 1.0 mmol/g |
| Amino Acid Equivalents | 3 - 5 eq |
| Coupling Efficiency | >99% per step |
| Crude Peptide Purity | 70 - 90% |
| Overall Yield (crude) | 60 - 80% |
Purification of this compound Peptide
The crude peptide obtained after synthesis contains impurities such as truncated sequences, deletion sequences, and by-products from the cleavage process. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying the target peptide to a high degree of purity.
Experimental Protocol: Reversed-Phase HPLC
Materials:
-
Crude this compound peptide
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a preparative C18 column
Procedure:
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase composition (e.g., 95% water/5% ACN with 0.1% TFA).
-
Mobile Phase Preparation: Two mobile phases are prepared:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 5% Solvent B).
-
Gradient Elution: The peptide is injected onto the column, and a linear gradient of increasing acetonitrile concentration is applied to elute the peptide and separate it from impurities. A typical gradient might be from 5% to 65% Solvent B over 30 minutes.
-
Fraction Collection: Fractions are collected as the peptide elutes from the column, detected by UV absorbance at 220 nm and 280 nm.
-
Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide as a white, fluffy powder.
Purification Data
The following table summarizes typical parameters for the RP-HPLC purification of the this compound peptide.
| Parameter | Typical Value/Condition |
| Column | Preparative C18, 10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 10-20 mL/min (for preparative) |
| Detection Wavelength | 220 nm, 280 nm |
| Final Purity | >95% |
| Overall Yield (purified) | 20 - 40% |
Structural Characterization of this compound Peptide
The structure of the this compound peptide is crucial for its biological activity. The secondary structure is typically analyzed using Circular Dichroism (CD) spectroscopy, while the three-dimensional structure in solution can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
Secondary Structure Analysis: Circular Dichroism
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the secondary structure of the peptide.
Materials:
-
Purified this compound peptide
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation: A solution of the this compound peptide is prepared in the phosphate buffer at a concentration of approximately 0.1-0.2 mg/mL.
-
Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas, and the lamp is warmed up.
-
Blank Measurement: A spectrum of the buffer alone is recorded.
-
Sample Measurement: The spectrum of the peptide solution is recorded over a wavelength range of 190-260 nm.
-
Data Processing: The buffer spectrum is subtracted from the peptide spectrum, and the resulting data is converted to mean residue ellipticity.
For a short, linear peptide like this compound, the CD spectrum is likely to be characteristic of a random coil structure in aqueous solution. This is typically characterized by a strong negative band near 200 nm. However, the presence of proline residues may introduce some local structural constraints.
Three-Dimensional Structure Determination: NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are performed to assign the resonances of all protons in the peptide and to identify through-space proximities between them.
Materials:
-
Purified, lyophilized this compound peptide
-
Deuterated solvent (e.g., 90% H₂O / 10% D₂O)
-
NMR spectrometer (e.g., 600 MHz or higher)
Procedure:
-
Sample Preparation: The peptide is dissolved in the deuterated solvent to a concentration of 1-5 mM.
-
NMR Data Acquisition: A series of 2D NMR experiments are acquired, including:
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
-
Resonance Assignment: The acquired spectra are processed and analyzed to assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structural Calculations: The distance constraints obtained from the NOESY spectra are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools.
In solution, the this compound peptide is expected to be highly flexible, adopting an ensemble of conformations rather than a single, well-defined structure. The proline residues will likely induce turns in the peptide backbone. The final output of an NMR structural study would be a set of superimposed structures representing the conformational space sampled by the peptide.
Logical and Experimental Workflows
The following diagrams illustrate the key workflows described in this guide.
Caption: Overall experimental workflow for this compound peptide synthesis and characterization.
Caption: Detailed workflow for Fmoc solid-phase peptide synthesis of this compound.
Immunological Signaling Pathway
The this compound peptide, when presented by an antigen-presenting cell (APC) on an MHC class I molecule, can be recognized by the T-cell receptor (TCR) on a CD8+ cytotoxic T lymphocyte. This recognition event initiates a signaling cascade that leads to the activation of the T-cell and the subsequent killing of the target cell (e.g., a melanoma cell) presenting the same peptide.
Caption: Simplified signaling pathway of this compound recognition by a CD8+ T-cell.
Conclusion
The this compound peptide and its analogues are important tools in the field of melanoma immunotherapy. A thorough understanding of their synthesis and structural properties is essential for the development of effective peptide-based therapeutics. This guide provides a comprehensive overview of the key experimental procedures and expected outcomes, serving as a valuable resource for researchers in this field. The methodologies described herein are well-established and can be adapted for the synthesis and characterization of other immunologically relevant peptides.
References
Part 1: The G280-9V Peptide Epitope (gp100₂₈₀₋₂₈₈)
An In-depth Technical Guide to G280-9 in Immunology and Oncology Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of "this compound" and its relevance in the fields of immunology and oncology. The term "this compound" is associated with two distinct but significant molecular entities: a peptide epitope derived from the melanoma-associated antigen gp100, and a critical cleavage site within Pseudomonas Exotoxin A, which is utilized in the development of immunotoxins for cancer therapy. This document elucidates the scientific basis, experimental applications, and therapeutic potential of both.
The G280-9V peptide, with the amino acid sequence YLEPGPVTA, is a well-characterized HLA-A2-restricted epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100).[1][2] It represents a key target for cytotoxic T lymphocytes (CTLs) in the immune response against melanoma. This peptide has been investigated as a component of cancer vaccines and is frequently used as a positive control in immunological assays.
Quantitative Data on Immunogenicity
The immunogenicity of the G280-9V peptide has been evaluated in several clinical trials. The following tables summarize key findings from these studies.
| Clinical Trial Phase | Number of Patients | Key Findings | Citation |
| Phase I | 22 (high-risk resected melanoma) | CTL responses to gp100(280) detected in 14% of patients. Overall survival of 75% at 4.7 years follow-up. | [1] |
| Phase I | 19 (melanoma) | 5 of 18 patients developed CD8+ cells binding to the gp100(280-288) HLA-A2-restricted tetramer. One patient showed an increase in CD8+ IFN-γ+ cells. | [3] |
| Phase I | 6 (metastatic melanoma) | Peptide-specific immune responses observed in four patients via ELISPOT assay. A significant increase in CD8+ gp100+ CTLs was seen in all patients using an MHC-Dextramer assay. | [4] |
| Phase II | 26 (metastatic melanoma) | T-cell responses to melanoma peptides, including gp100(280-288), were observed in 42% of peripheral blood lymphocytes and 80% of sentinel immunized nodes in patients receiving the vaccine with GM-CSF as an adjuvant. | [5] |
Experimental Protocols
1. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T cells.
-
Plate Coating: 96-well PVDF membrane plates are pre-wetted with 35% ethanol for one minute, followed by three washes with sterile PBS. The plates are then coated with a capture anti-human IFN-γ monoclonal antibody overnight at 4°C.
-
Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) or lymphocytes from sentinel nodes are plated in the antibody-coated wells. The G280-9V peptide (YLEPGPVTA) is added at a final concentration of 10-40 µg/mL to stimulate the cells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Detection: After incubation, the cells are washed off, and a biotinylated detection anti-human IFN-γ monoclonal antibody is added to the wells and incubated. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate (e.g., BCIP/NBT), which results in the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
2. MHC Class I Stabilization Assay (T2 Cell Assay)
This assay measures the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in endogenous antigen presentation.
-
Cell Preparation: T2 cells are cultured overnight at a reduced temperature (e.g., 26°C) to promote the accumulation of "empty" HLA-A2 molecules on the cell surface.
-
Peptide Incubation: The T2 cells are then incubated with varying concentrations of the G280-9V peptide for several hours at 37°C.
-
Staining: The cells are washed and stained with a fluorescently labeled monoclonal antibody specific for HLA-A2 (e.g., BB7.2-FITC).
-
Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates that the peptide has bound to and stabilized the HLA-A2 molecules on the cell surface.
Visualizations
Part 2: The G280 Cleavage Site in Pseudomonas Exotoxin A (PE)
The designation "G280" also refers to a critical cleavage site within Pseudomonas Exotoxin A (PE), a potent bacterial toxin. Specifically, the cellular protease furin cleaves PE between arginine 279 (R279) and glycine 280 (G280).[6][7] This cleavage is an essential step in the activation of PE and PE-based immunotoxins, which are engineered proteins that fuse a targeting moiety (e.g., an antibody fragment) to a truncated, cytotoxic portion of PE for the targeted killing of cancer cells.
Mechanism of Action
PE-based immunotoxins bind to target antigens on the surface of cancer cells and are internalized into endosomes. Within the endosomal compartment, furin cleaves the immunotoxin at the G280 site, separating the targeting domain from the cytotoxic domain. The cytotoxic fragment then translocates to the cytosol, where it ADP-ribosylates elongation factor 2 (eEF-2), leading to the inhibition of protein synthesis and subsequent apoptosis of the cancer cell. The importance of this cleavage is highlighted by the significantly reduced toxicity of immunotoxins with mutated, uncleavable G280 sites.
Quantitative Data on Cytotoxicity
The critical role of the G280 cleavage site has been demonstrated through cytotoxicity assays comparing immunotoxins with and without a functional furin cleavage site.
| Immunotoxin | Cell Line | IC₅₀ (pM) | Fold Difference in Activity | Citation |
| SS1-scFv-PE24 (parental) | KLM-1 (pancreatic cancer) | 1.8 | - | [8] |
| SS1-scFv-DS2-PE24 (modified cleavage site) | KLM-1 (pancreatic cancer) | 3.6 | 2-fold reduction | [8] |
| SS1-scFv-DS3-PE24 (modified cleavage site) | KLM-1 (pancreatic cancer) | 3.5 | ~2-fold reduction | [8] |
| SS1-scFv-PE24 (parental) | HAY (mesothelioma) | 1.0 | - | [8] |
| SS1-scFv-DS2-PE24 (modified cleavage site) | HAY (mesothelioma) | 2.0 | 2-fold reduction | [8] |
| SS1-scFv-DS3-PE24 (modified cleavage site) | HAY (mesothelioma) | 2.1 | ~2-fold reduction | [8] |
| TGFα-PE38 (cleavable) | EGF receptor-positive cells | - | 100-500-fold more toxic than non-cleavable mutant | [9] |
| TGFα-PE38 (pre-treated with furin) | LoVo (furin-deficient) | - | 30-fold more toxic than untreated | [9] |
Experimental Protocols
1. Cytotoxicity Assay (e.g., WST-8 or MTT Assay)
This assay measures the viability of cancer cells after treatment with an immunotoxin.
-
Cell Seeding: Cancer cells expressing the target antigen are seeded into 96-well plates and allowed to adhere overnight.
-
Immunotoxin Treatment: The cells are treated with serial dilutions of the immunotoxin (with and without a functional G280 cleavage site) for a defined period (e.g., 72 hours).
-
Viability Reagent Addition: A viability reagent such as WST-8 or MTT is added to each well. Metabolically active cells convert the reagent into a colored formazan product.
-
Absorbance Measurement: The absorbance of the wells is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of viable cells at each immunotoxin concentration. The IC₅₀ (the concentration of immunotoxin that inhibits cell growth by 50%) is determined by plotting the percentage of viable cells against the log of the immunotoxin concentration.
2. In Vitro Furin Cleavage Assay
This assay directly assesses the cleavage of an immunotoxin by furin.
-
Reaction Setup: The purified immunotoxin is incubated with recombinant furin in a suitable reaction buffer at 37°C for a specified time.
-
SDS-PAGE and Western Blotting: The reaction products are separated by SDS-PAGE under reducing conditions. The separated proteins are then transferred to a membrane and probed with an antibody that recognizes a tag on the immunotoxin or the toxin itself.
-
Analysis: The appearance of cleavage products of the expected molecular weight confirms that the immunotoxin is a substrate for furin.
Visualizations
References
- 1. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Safety and immunogenicity of a human and mouse gp100 DNA vaccine in a phase I trial of patients with melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A*2402 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Designing the Furin-Cleavable Linker in Recombinant Immunotoxins Based on Pseudomonas Exotoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furin-mediated cleavage of Pseudomonas exotoxin-derived chimeric toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin and Immunological Significance of the G280-9 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G280-9 peptide is a key molecule in the field of cancer immunotherapy, particularly in the development of therapeutic vaccines for melanoma. This technical guide provides an in-depth overview of the origin, characteristics, and immunological applications of the this compound peptide and its derivatives. We will delve into the experimental protocols used for its identification and evaluation, present quantitative data on its activity, and illustrate the critical biological pathways in which it is involved.
Origin and Identification of the this compound Peptide
The this compound peptide is a naturally occurring, nine-amino-acid epitope derived from the gp100 protein (also known as Pmel17), a lineage-specific differentiation antigen expressed in normal melanocytes and malignant melanoma cells.[1] The identification of gp100 as a tumor-associated antigen recognized by cytotoxic T lymphocytes (CTLs) paved the way for the discovery of specific peptide epitopes that could be harnessed for targeted cancer therapy.
The this compound peptide corresponds to amino acids 280-288 of the gp100 protein and has the sequence YLEPGPVTA .[2] It is a major histocompatibility complex (MHC) class I-restricted epitope, specifically presented by the HLA-A*0201 allele, which is prevalent in a significant portion of the human population.[2] The identification of this compound was a result of screening gp100 for peptides containing HLA-A2 binding motifs and subsequent confirmation of their recognition by melanoma-specific CTLs.[2]
The G280-9V Variant
To enhance the immunogenicity of the native this compound peptide, a modified version known as G280-9V was developed. In this variant, the valine at position 9 is a modification from the native sequence. This alteration has been shown to increase the binding affinity of the peptide to the HLA-A*0201 molecule, leading to a more robust activation of gp100-specific CD8+ T cells.
Mechanism of Action: The Antigen Presentation Pathway
The therapeutic effect of the this compound peptide is mediated through the cellular immune system, specifically via the activation of cytotoxic T lymphocytes. The process begins with the introduction of the this compound peptide, often loaded onto antigen-presenting cells (APCs) like dendritic cells (DCs), into the body. These APCs process the peptide and present it on their surface via HLA-A*0201 molecules. This peptide-MHC complex is then recognized by the T-cell receptor (TCR) on naive CD8+ T cells, initiating their activation, proliferation, and differentiation into effector CTLs. These CTLs can then recognize and kill melanoma cells that naturally present the endogenous this compound peptide on their surface.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound peptide and its use in clinical trials.
Table 1: HLA-A*0201 Binding Affinity of gp100-derived Peptides
| Peptide | Sequence | Modification | IC50 (nM) | Binding Affinity |
| This compound | YLEPGPVTA | Native | ~500 | Intermediate |
| G209-217 | ITDQVPFSV | Native | >500 | Intermediate |
| G209-2M | IMDQVPFSV | Modified | <500 | High |
| MART-1 (27-35) | AAGIGILTV | Native | ~200 | Intermediate |
Note: IC50 values are approximate and can vary between studies. Lower IC50 values indicate higher binding affinity.[2][3]
Table 2: Clinical Trial Outcomes for gp100 Peptide Vaccines in Advanced Melanoma
| Treatment | Number of Patients | Objective Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (months) | Reference |
| gp100 peptide vaccine + IL-2 | 92 | 16 | 2.2 | 17.8 | [4][5] |
| IL-2 alone | 93 | 6 | 1.6 | 11.1 | [4][5] |
| G280-9V pulsed Dendritic Cells | 12 | 17 (Partial Response) | Not Reported | 37.6 | |
| G280 peptide + Adjuvant | 22 | Not the primary endpoint | Not Reported | 75% at 4.7 years | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of the this compound peptide.
Solid-Phase Peptide Synthesis (SPPS) and Purification
Objective: To synthesize and purify the this compound (YLEPGPVTA) peptide.
Methodology:
-
Synthesis: The peptide is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis protocol on a peptide synthesizer.
-
Resin: Rink amide resin is typically used to obtain a C-terminally amidated peptide.
-
Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Activation of the amino acids is achieved using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain after each coupling step using a solution of piperidine in dimethylformamide (DMF).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[7][8]
-
Analysis: The purity and identity of the final peptide product are confirmed by analytical RP-HPLC and mass spectrometry.
Generation of Peptide-Pulsed Dendritic Cells (DCs)
Objective: To prepare this compound peptide-loaded dendritic cells for use as a cancer vaccine.
Methodology:
-
Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from a patient's blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMCs by plastic adherence.[9]
-
DC Differentiation: The adherent monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4) to induce their differentiation into immature DCs.[9][10]
-
DC Maturation: The immature DCs are matured by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) to the culture medium for an additional 24-48 hours.
-
Peptide Pulsing: The mature DCs are harvested and incubated with the this compound or G280-9V peptide at a concentration of 10-100 µg/mL for 2-4 hours at 37°C to allow for peptide binding to HLA-A*0201 molecules on the DC surface.
-
Washing and Formulation: The peptide-pulsed DCs are washed to remove excess peptide and then formulated in a sterile saline solution for administration to the patient.
IFN-γ ELISPOT Assay
Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting T cells in a patient's blood.
Methodology:
-
Plate Coating: A 96-well ELISPOT plate is coated with an anti-human IFN-γ capture antibody and incubated overnight at 4°C.
-
Cell Plating: PBMCs isolated from the patient are added to the wells of the ELISPOT plate.
-
Stimulation: The cells are stimulated with the this compound peptide (typically at 10 µg/mL). A negative control (no peptide) and a positive control (a mitogen like phytohemagglutinin) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection: The cells are washed away, and a biotinylated anti-human IFN-γ detection antibody is added to the wells, followed by a streptavidin-alkaline phosphatase (ALP) conjugate.
-
Spot Development: A substrate for ALP (e.g., BCIP/NBT) is added, which forms a colored precipitate at the site of IFN-γ secretion, creating a "spot".
-
Analysis: The spots are counted using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
Chromium-51 (⁵¹Cr) Release Assay
Objective: To measure the cytotoxic activity of this compound-specific CTLs against melanoma cells.
Methodology:
-
Target Cell Labeling: HLA-A*0201-positive melanoma cells (target cells) are labeled with radioactive ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.
-
Effector Cell Preparation: Effector cells (CTLs) are generated from the patient's PBMCs by in vitro stimulation with the this compound peptide.
-
Co-culture: The ⁵¹Cr-labeled target cells are co-cultured with the effector cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-6 hours.
-
Supernatant Collection: The plate is centrifuged, and the supernatant from each well is collected.
-
Radioactivity Measurement: The amount of ⁵¹Cr released into the supernatant is measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: ⁵¹Cr released from target cells co-cultured with effector cells.
-
Spontaneous Release: ⁵¹Cr released from target cells incubated with medium alone.
-
Maximum Release: ⁵¹Cr released from target cells lysed with a detergent.
-
T2 Cell Peptide Binding Assay
Objective: To determine the binding affinity of the this compound peptide to the HLA-A*0201 molecule.
Methodology:
-
Cell Culture: T2 cells, which are deficient in TAP (transporter associated with antigen processing) and have empty HLA-A*0201 molecules on their surface, are used.[11]
-
Peptide Incubation: T2 cells are incubated with varying concentrations of the this compound peptide overnight. This allows the peptide to bind to and stabilize the HLA-A*0201 molecules on the cell surface.[12][13]
-
Staining: The cells are then stained with a fluorescently labeled antibody that specifically recognizes the stable peptide-HLA-A*0201 complex (e.g., BB7.2-FITC).[12][13]
-
Flow Cytometry: The fluorescence intensity of the stained cells is measured by flow cytometry.
-
Data Analysis: The mean fluorescence intensity (MFI) is plotted against the peptide concentration. The concentration of peptide that results in half-maximal MFI is the EC50 value, which is a measure of binding affinity.
Flow Cytometry with Tetramer Staining
Objective: To directly visualize and quantify this compound-specific CD8+ T cells.
Methodology:
-
Cell Preparation: PBMCs are isolated from the patient's blood.
-
Staining: The cells are stained with a cocktail of fluorescently labeled antibodies, including:
-
An antibody against CD8 to identify CD8+ T cells.
-
A this compound/HLA-A0201 tetramer, which is a complex of four HLA-A0201 molecules, each loaded with the this compound peptide, and conjugated to a fluorochrome. This tetramer will bind specifically to the TCRs of this compound-reactive CD8+ T cells.
-
Antibodies against other cell surface markers can be included for further phenotyping.
-
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Gating Strategy: A specific gating strategy is employed to identify the population of interest. This typically involves first gating on lymphocytes based on forward and side scatter, then on single cells, then on live cells, and finally on CD8+ T cells. Within the CD8+ population, the cells that are positive for the this compound tetramer are quantified.[14][15][16]
Conclusion
The this compound peptide, derived from the melanoma-associated antigen gp100, is a well-characterized HLA-A*0201-restricted epitope that has been instrumental in the development of peptide-based cancer vaccines. Its ability to elicit a specific cytotoxic T lymphocyte response against melanoma cells has been demonstrated in numerous preclinical and clinical studies. The development of the higher-affinity G280-9V variant further enhances its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the synthesis, evaluation, and application of this important immunotherapeutic agent. Continued research into optimizing peptide vaccine formulations and combination therapies holds promise for improving outcomes for patients with melanoma and other cancers.
References
- 1. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HLA class I alleles are associated with peptide binding repertoires of different size, affinity and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Vaccine Doubles Clinical Response Rate in Advanced Melanoma [theoncologynurse.com]
- 6. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I/IIa clinical trial in stage IV melanoma of an autologous tumor–dendritic cell fusion (dendritoma) vaccine with low dose interleukin 2 - Immucura [immucura.com]
- 10. Dendritic cell vaccines for melanoma: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Peptide-binding assay [bio-protocol.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the G280-9 Peptide: Sequence, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G280-9 peptide, a nine-amino-acid epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100), has emerged as a significant target in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, physicochemical properties, and its role in eliciting an anti-tumor immune response. Detailed experimental protocols and a summary of key quantitative data are presented to support researchers and drug development professionals in their exploration of this promising immunotherapeutic agent.
Peptide Sequence and Physicochemical Properties
The this compound peptide corresponds to amino acids 280-288 of the human gp100 protein. A modified version, G280-9V, has also been developed to enhance its immunogenicity.
Table 1: Peptide Sequences
| Peptide | Amino Acid Sequence (N-terminus to C-terminus) |
| This compound | YLEPGPVTA |
| G280-9V | YLEPGPVTV |
The physicochemical properties of these peptides are crucial for their synthesis, handling, and biological activity.
Table 2: Physicochemical Properties of this compound and G280-9V
| Property | This compound (YLEPGPVTA) | G280-9V (YLEPGPVTV) |
| Molecular Formula | C43H67N9O13 | C44H70N10O12 |
| Molecular Weight | 946.05 g/mol | 959.1 g/mol |
| Theoretical pI | 4.96 | 5.10 |
| Instability Index | 45.41 (unstable) | 45.41 (unstable) |
| Aliphatic Index | 73.33 | 84.44 |
| Grand average of hydropathicity (GRAVY) | -0.156 | -0.044 |
Immunological Properties and Mechanism of Action
The this compound peptide is a major histocompatibility complex (MHC) class I-restricted epitope, specifically binding to the HLA-A*02:01 allele. This peptide-MHC complex is recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes (CTLs), initiating a signaling cascade that leads to T-cell activation and subsequent killing of melanoma cells expressing gp100.
The G280-9V variant, with a valine substitution at the C-terminus, has been shown to exhibit a higher binding affinity for the HLA-A*02:01 molecule, leading to a more potent anti-tumor T-cell response.
Table 3: Summary of Immunological Data
| Parameter | This compound | G280-9V | Reference |
| HLA-A*02:01 Binding Affinity (IC50) | ~200 nM | ~20 nM | [1] |
| CTL Response in Melanoma Patients | Elicits CTLs in a significant proportion of patients. | Induces a more robust CTL response compared to the native peptide. | [2][3] |
| Clinical Trial Outcomes (in combination with other therapies) | Modest clinical responses observed. | Enhanced clinical responses in some studies. | [2] |
Signaling Pathway
The recognition of the this compound/HLA-A2 complex by the TCR on a CD8+ T-cell triggers a complex intracellular signaling cascade, ultimately leading to T-cell activation, proliferation, and cytotoxic function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound peptide.
Solid-Phase Peptide Synthesis of YLEPGPVTA
This protocol outlines the manual solid-phase synthesis of the this compound peptide using Fmoc chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ala-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Solid-phase synthesis vessel
-
Shaker
-
HPLC system with a C18 column
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Ala-OH), HBTU, and HOBt in DMF. b. Add DIPEA to the mixture and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Wash the resin with DMF, DCM, and MeOH.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Val, Pro, Gly, Pro, Glu, Leu, Tyr).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
In Vitro T-Cell Stimulation Assay
This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with the this compound peptide to assess T-cell activation.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin
-
Human peripheral blood mononuclear cells (PBMCs) from an HLA-A2 positive donor
-
This compound peptide (lyophilized)
-
Recombinant human Interleukin-2 (IL-2)
-
96-well round-bottom plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate in complete RPMI-1640 medium.
-
Peptide Stimulation: Add the this compound peptide to the wells at a final concentration of 10 µg/mL.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
IL-2 Addition: After 24 hours, add recombinant human IL-2 to a final concentration of 20 IU/mL.
-
Culture Maintenance: Culture the cells for 7-10 days, adding fresh medium with IL-2 every 2-3 days.
-
Assessment of T-cell Response: After the culture period, T-cell responses can be assessed using assays such as ELISPOT or intracellular cytokine staining for IFN-γ.
ELISPOT Assay for IFN-γ Secretion
This assay quantifies the number of this compound-specific, IFN-γ-secreting T-cells.
References
The Role of Glycoprotein 100 (gp100) in Melanoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glycoprotein 100 (gp100), a transmembrane glycoprotein also known as Pmel17 or Silver, is a key protein in the biology of melanoma. Predominantly expressed in melanocytes and melanoma cells, gp100 plays a crucial role in the formation of melanosomes, the organelles responsible for melanin synthesis and storage.[1] Its restricted expression profile makes it a highly attractive target for diagnostic and therapeutic interventions in melanoma. This technical guide provides an in-depth overview of the multifaceted role of gp100 in melanoma, encompassing its biological function, its utility as a biomarker, its central role in the anti-tumor immune response, and its application in the development of targeted therapies and cancer vaccines.
Biological Function of gp100 in Melanoma
Gp100 is a 100 kDa type I transmembrane glycoprotein that is essential for the maturation of melanosomes.[2] It undergoes a series of post-translational modifications and proteolytic cleavages to form amyloid-like fibrils within early-stage melanosomes.[3][4] These fibrils serve as a scaffold for the deposition of melanin, a process critical for pigmentation and the protection of skin cells from UV radiation.[3] In melanoma cells, the expression of gp100 is often upregulated and is considered a hallmark melanocytic differentiation antigen.[3][5] The RNA transcripts of gp100 are highly expressed in melanoma tissue at all stages, even in lesions that are not pigmented (amelanotic).[2] While highly expressed in melanoma, normal melanocytes exhibit significantly lower levels of gp100 mRNA.[6]
gp100 as a Biomarker in Melanoma
The specific expression of gp100 in melanocytic lineages has led to its development as a valuable biomarker for melanoma diagnosis and prognosis.
Diagnostic Immunohistochemistry
Antibodies targeting gp100, such as HMB-45, are routinely used in immunohistochemistry to diagnose melanoma.[2][7] HMB-45 exhibits good specificity for melanocytic lesions, although its sensitivity can vary depending on the tumor stage.[7]
Prognostic Value of Serum gp100
Recent studies have highlighted the potential of soluble gp100 in serum as a prognostic biomarker, particularly in uveal melanoma. Elevated serum gp100 levels have been shown to be an independent predictor of early metastatic risk in uveal melanoma patients, even in the absence of clinically detectable metastases.[3][8][9][10]
Table 1: Prognostic Significance of Serum gp100 in Uveal Melanoma
| Study Parameter | Finding | Reference |
| Patient Cohort | 37 patients with uveal melanoma and no clinical evidence of metastasis at baseline. | [3] |
| Follow-up | Mean of 24.6 months. | [8] |
| Metastasis Rate | 14 patients (37.8%) developed metastases. | [3] |
| Prognostic Cutoff | >1.23 ng/mL (median) associated with shorter metastasis-free survival (P < 0.001). | [8] |
| ROC Analysis AUC | 0.89, indicating excellent discriminative ability. | [3] |
| Optimal Cutoff | 1.387 ng/mL (85.7% sensitivity, 82.6% specificity). | [3] |
| Multivariate Analysis | Serum gp100 remained an independent predictor of metastasis (Odds Ratio = 3849.9). | [3][9] |
The Immune Response to gp100 in Melanoma
Gp100 is a well-established tumor-associated antigen, meaning it can be recognized by the immune system, particularly by cytotoxic T lymphocytes (CTLs).[11] This recognition is a cornerstone of immunotherapy approaches for melanoma.
Antigen Presentation and T-Cell Recognition
Gp100 is processed within melanoma cells and its peptide fragments (epitopes) are presented on the cell surface by Major Histocompatibility Complex (MHC) molecules.[1] Both MHC class I and class II pathways are involved in presenting gp100 epitopes, enabling recognition by both CD8+ cytotoxic T cells and CD4+ helper T cells, respectively.[1][12] The identification of specific immunogenic epitopes, such as gp100:209-217 and gp100:280-288 for HLA-A*0201, has been pivotal for the development of targeted immunotherapies.[13]
gp100 in Melanoma Therapy
The immunogenicity and tumor-restricted expression of gp100 have made it a prime target for various therapeutic strategies, including cancer vaccines and adoptive cell therapies.[14][15]
gp100-Based Cancer Vaccines
Numerous clinical trials have investigated vaccines designed to elicit a T-cell response against gp100. These vaccines often utilize synthetic peptides corresponding to immunogenic gp100 epitopes.
One notable phase III clinical trial evaluated a gp100 peptide vaccine (gp100:209-217(210M)) in combination with high-dose interleukin-2 (IL-2).[16][17] The combination therapy demonstrated a significant improvement in overall clinical response and progression-free survival compared to IL-2 alone.[16][17]
Table 2: Clinical Trial of gp100 Peptide Vaccine plus IL-2
| Outcome | gp100 Vaccine + IL-2 | IL-2 Alone | P-value | Reference |
| Number of Patients | 91 | 94 | N/A | [16] |
| Overall Clinical Response | 16% | 6% | 0.03 | [17] |
| Progression-Free Survival (median) | 2.2 months | 1.6 months | 0.008 | [17] |
| Overall Survival (median) | 17.8 months | 11.1 months | 0.06 | [17] |
Another approach involves DNA vaccines, where a plasmid encoding gp100 is administered to stimulate an immune response. Studies have shown that xenogeneic gp100 DNA (e.g., from a mouse) can induce CD8+ T-cell responses against the human (syngeneic) protein.[13] A pilot clinical trial comparing intramuscular injection with particle-mediated epidermal delivery (PMED) of a mouse gp100 DNA vaccine showed that vaccination induced an immune response in 30% of patients.[13]
Table 3: Immune Response to Xenogeneic gp100 DNA Vaccine
| Immune Response Metric | Result | Reference |
| Patients Analyzed | 27 (Stage IIB-IV Melanoma) | [13] |
| gp100-specific tetramer-reactive CD8+ T-cell response | 4 out of 27 patients (15%) | [18] |
| Increased post-vaccination CD8+ IFN-γ+ cell production | 5 out of 27 patients | [18] |
| Overall Immune Response Rate | 30% of patients | [13] |
Adoptive Cell Therapy (ACT)
Adoptive cell therapy involves isolating a patient's own T cells, expanding them in the laboratory, and in some cases, genetically engineering them to enhance their tumor-fighting capabilities before reinfusing them into the patient.[19] T cells engineered to express a T-cell receptor (TCR) that specifically recognizes a gp100 epitope have shown promise in clinical trials for metastatic melanoma.[19]
Bispecific T-Cell Engagers
A newer class of drugs, known as bispecific T-cell engagers, are designed to simultaneously bind to a tumor antigen and a T-cell surface protein (like CD3), effectively creating a bridge between the cancer cell and the T cell to induce targeted cell killing. Tebentafusp is a first-in-class bispecific protein that targets a gp100 peptide presented by HLA-A*02:01 and the CD3 on T cells.[2][20] It has demonstrated a significant overall survival benefit in patients with metastatic uveal melanoma.[2][20]
Experimental Protocols
Quantification of Serum gp100 by ELISA
This protocol outlines the general steps for measuring gp100 concentration in patient serum using a commercial enzyme-linked immunosorbent assay (ELISA) kit, as described in prognostic studies.[3][10][21]
Methodology:
-
Sample Collection and Preparation: Collect whole blood from patients and separate the serum by centrifugation. Store serum samples at -80°C until analysis.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature before use.
-
Add standards, controls, and patient serum samples to the wells of a microplate pre-coated with a monoclonal antibody specific for gp100.
-
Incubate the plate to allow the gp100 in the samples to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated anti-gp100 antibody and incubate.
-
Wash the plate again.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate a final time.
-
Add a substrate solution (e.g., TMB) and incubate to allow color development in proportion to the amount of bound gp100.
-
Stop the reaction with a stop solution.
-
Measure the optical density at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the optical density of the standards against their known concentrations.
-
Determine the concentration of gp100 in the patient samples by interpolating their optical density values on the standard curve.
-
Analysis of gp100-Specific T-Cells by Flow Cytometry
This protocol details the methodology for identifying and phenotyping gp100-specific T-cells from peripheral blood mononuclear cells (PBMCs) of vaccinated patients using tetramer staining and intracellular cytokine staining.[13][22]
Methodology:
-
PBMC Isolation: Isolate PBMCs from patient blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).
-
In Vitro Stimulation (Optional but common): Culture PBMCs with specific gp100 peptides (e.g., gp100:209-217 and gp100:280-288) to expand the population of gp100-specific T-cells.[13]
-
Tetramer Staining:
-
Resuspend PBMCs in a suitable buffer.
-
Incubate the cells with fluorescently labeled MHC-peptide tetramers (e.g., HLA-A*0201-gp100 tetramer) that will bind to T-cell receptors specific for the gp100 epitope.
-
-
Surface Marker Staining:
-
Add a cocktail of fluorescently labeled antibodies against T-cell surface markers to identify T-cell populations and their phenotypes. This typically includes antibodies against CD3, CD8, and memory/effector markers like CCR7 and CD45RA.[13]
-
-
Intracellular Cytokine Staining (for functional analysis):
-
Restimulate the PBMCs with the gp100 peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines, such as Interferon-gamma (IFN-γ), using fluorescently labeled antibodies.[13]
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of gp100-specific T-cells (tetramer-positive) within the CD8+ T-cell population and to determine their phenotype (e.g., effector memory: CCR7-CD45RA-) and cytokine production profile (e.g., IFN-γ+).[13]
-
Conclusion
Glycoprotein 100 stands out as a pivotal molecule in the study and treatment of melanoma. Its specific expression in melanocytic cells, coupled with its immunogenicity, has firmly established it as a critical biomarker and a prime therapeutic target. The development of gp100-targeted therapies, from peptide vaccines to sophisticated bispecific T-cell engagers, has already led to significant clinical benefits for melanoma patients. Ongoing research continues to explore novel ways to harness the immune system against this key tumor antigen, promising further advancements in the fight against melanoma. This guide provides a foundational understanding for researchers and drug development professionals aiming to contribute to this rapidly evolving field.
References
- 1. MHC class II presentation of gp100 epitopes in melanoma cells requires the function of conventional endosomes, and is influenced by melanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma | MDPI [mdpi.com]
- 3. Serum gp100 as an Independent Prognostic Biomarker in Early-Stage Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The secreted form of a melanocyte membrane-bound glycoprotein (Pmel17/gp100) is released by ectodomain shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ignytebio.com [ignytebio.com]
- 6. Analysis of Pmel17/gp100 expression in primary human tissue specimens: implications for melanoma immuno- and gene-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum gp100 Shows Potential as a Clinical Biomarker for Uveal Melanoma Metastasis - American Academy of Ophthalmology [aao.org]
- 9. researchgate.net [researchgate.net]
- 10. Serum gp100 as an Independent Prognostic Biomarker in Early-Stage Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. What are gp100 inhibitors and how do they work? [synapse.patsnap.com]
- 15. What are gp100 modulators and how do they work? [synapse.patsnap.com]
- 16. onclive.com [onclive.com]
- 17. researchgate.net [researchgate.net]
- 18. Immunologic Response to Xenogeneic gp100 DNA in Melanoma Patients: Comparison of Particle Mediated Epidermal Delivery with Intramuscular Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. mdpi.com [mdpi.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. aacrjournals.org [aacrjournals.org]
G280-9: An Obscure Melanoma-Associated Peptide
Initial investigations into the tumor-associated antigen designated as G280-9 have revealed a significant lack of publicly available scientific literature and data. While one commercial vendor lists this compound as a 9-amino acid native epitope peptide expressed on melanoma, there is a notable absence of peer-reviewed research to substantiate its discovery, characterization, and clinical relevance.[1] This scarcity of information prevents the creation of a comprehensive technical guide as requested.
Our extensive search of scientific databases and public repositories did not yield any publications detailing the protein from which this compound is derived, its expression levels in various tumor types, or its immunogenic properties. Furthermore, no information could be found regarding signaling pathways associated with this compound or detailed experimental protocols for its study.
It is plausible that "this compound" represents an internal or proprietary designation for a peptide that has not yet been extensively described in the public domain. Without access to the primary research that identified and characterized this peptide, it is impossible to fulfill the core requirements of providing quantitative data, detailed experimental methodologies, and visualizations of associated biological pathways.
Further research and the publication of primary data by the discovering entity are required before a comprehensive technical guide on this compound as a tumor-associated antigen can be developed.
References
An In-depth Technical Guide on the Core Characteristics of the G280-9 Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G280-9 epitope, derived from the melanoma-associated antigen gp100 (also known as PMEL or Silver protein), is a key target in the field of cancer immunotherapy. This nonapeptide plays a crucial role in the recognition of melanoma cells by the immune system, specifically by cytotoxic T lymphocytes (CTLs). This technical guide provides a comprehensive overview of the this compound epitope, including its molecular characteristics, immunological properties, and the experimental methodologies used for its study. A particular focus is placed on a modified version of this epitope, G280-9V, which has been engineered to enhance its therapeutic potential.
Core Characteristics of the this compound Epitope
The this compound epitope is located at amino acid positions 280-288 of the human gp100 protein. The native sequence and a clinically significant modified version are detailed below.
| Epitope Name | Amino Acid Sequence | Description |
| This compound (native) | YLEPGPVTA | The naturally occurring peptide sequence presented by melanoma cells. |
| G280-9V (modified) | YLEPGPVTV | A synthetic variant where the C-terminal Alanine (A) is replaced by a Valine (V). This modification enhances the peptide's binding affinity to the HLA-A*02:01 molecule. |
MHC Restriction: The this compound epitope is presented by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*02:01 . This restriction is a critical factor in its use for targeted immunotherapies, as it is only applicable to patients expressing this specific HLA allele.
Quantitative Data: HLA-A*02:01 Binding Affinity
The modification of the this compound epitope to its G280-9V variant was rationally designed to improve its interaction with the peptide-binding groove of the HLA-A*02:01 molecule. This enhanced binding affinity leads to a more stable peptide-MHC complex on the surface of antigen-presenting cells (APCs), which in turn can lead to a more robust activation of epitope-specific CD8+ T cells.
| Peptide | HLA-A*02:01 Binding Affinity (IC50) | Reference |
| This compound (YLEPGPVTA) | ~5 µM | [1] |
| G280-9V (YLEPGPVTV) | Not explicitly quantified in the provided search results, but described as having enhanced binding. | [2][3] |
Note: While the precise IC50 value for G280-9V was not found in the provided search results, the literature consistently describes its enhanced binding affinity as the rationale for its development and use in clinical trials.
Immunological Response
The presentation of the this compound epitope by HLA-A*02:01 on the surface of melanoma cells or professional APCs, such as dendritic cells, can elicit a potent anti-tumor immune response mediated by CD8+ cytotoxic T lymphocytes (CTLs).
T-Cell Receptor Signaling Pathway
The recognition of the this compound/HLA-A*02:01 complex by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions.
References
Initial Studies on G280-9 Immunogenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G280-9 is a synthetic peptide representing the amino acid sequence from position 280 to 288 of the human melanoma-associated antigen gp100. This peptide, with the sequence YLEPGPVTA, is a class I MHC (Major Histocompatibility Complex) HLA-A2-restricted epitope. It is recognized by cytotoxic T lymphocytes (CTLs) and has been a target for cancer vaccine development, particularly for melanoma. Initial studies have revealed its ability to elicit specific T-cell responses, although its inherent immunogenicity is considered relatively low. To enhance its efficacy, a modified version, G280-9V (YLEPGPVTV), was developed with a valine substitution at the C-terminus, which has demonstrated higher binding affinity for the HLA-A2 molecule and improved immunogenicity. This guide provides an in-depth overview of the initial immunogenicity studies of this compound and its analog, G280-9V, summarizing key quantitative data and detailing the experimental protocols used in their evaluation.
Data Presentation
Table 1: Immunogenicity of this compound Peptide Vaccines in Melanoma Patients
| Study/Arm | Adjuvant | Number of Patients | CTL Response Rate (Peripheral Blood) | Helper T-cell Response Rate | Clinical Outcome | Reference |
| Phase I Trial (gp100(280)) | Montanide ISA-51 or QS-21 | 22 | 14% | 79% (to tetanus helper peptide) | 75% overall survival at 4.7 years | [1][2] |
| Multi-peptide Vaccine (gp100 peptides) | GM-CSF | Not specified | 37% (PBL), 83% (SINs) | Not specified | Not specified | [3] |
CTL: Cytotoxic T Lymphocyte; PBL: Peripheral Blood Lymphocytes; SIN: Sentinel Immunized Node; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor.
Table 2: Immunogenicity of G280-9V Peptide-Pulsed Dendritic Cell Vaccines
| Study | Dose Level (cells/dose) | Number of Patients | CD8+ Immunity (ELISPOT) | CD8+ Immunity (Tetramer Assay) | High-Avidity CTL Activity | Clinical Response (Partial Response/Stable Disease) | Median Survival | Reference |
| Phase I Trial | 5 x 10^6, 15 x 10^6, 50 x 10^6 | 12 | 67% | 100% | 100% (of 9 tested) | 17% / 25% | 37.6 months | [4] |
Experimental Protocols
G280-9V Peptide-Pulsed Dendritic Cell (DC) Vaccine Preparation
This protocol outlines the generation of autologous dendritic cells pulsed with the G280-9V peptide for patient immunization.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from the patient
-
X Vivo 15 medium
-
Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Interleukin-4 (IL-4)
-
G280-9V peptide
-
Tetanus toxoid (for the initial dose)
Procedure:
-
Isolate monocytes from patient PBMCs.
-
Culture the monocytes in X Vivo 15 medium supplemented with GM-CSF (100 units/mL) and IL-4 (20 ng/mL) to differentiate them into immature dendritic cells.
-
Resuspend the dendritic cells at a concentration of 2 x 10^6 cells/mL in a 50 mL conical tube.
-
Add the G280-9V peptide to the cell suspension at a final concentration of 100 µg/mL.
-
For the initial vaccine dose only, add tetanus toxoid to a final concentration of 10 µg/mL.
-
Incubate the mixture for 2 hours at 37°C in a water bath.
-
Centrifuge the cells at 1,200 rpm for 10 minutes at 20°C.
-
Irradiate the peptide-pulsed dendritic cells (25 Gy).
-
The final vaccine product is administered to the patient intravenously within 60 minutes of preparation.[2]
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method used to quantify the frequency of antigen-specific, cytokine-secreting T cells.
Materials:
-
96-well PVDF-membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (or HRP)
-
Substrate (e.g., BCIP/NBT or AEC)
-
Patient PBMCs (cryopreserved or fresh)
-
This compound or G280-9V peptide
-
Positive control (e.g., PHA or a pool of viral peptides)
-
Negative control (irrelevant peptide or medium alone)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with culture medium for 1-2 hours at room temperature.
-
Cell Plating: Add patient PBMCs (typically 2 x 10^5 to 5 x 10^5 cells/well) to the wells.
-
Stimulation: Add the this compound or G280-9V peptide to the respective wells at a final concentration of 10 µg/mL. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates to remove cells.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour.
-
Wash the plates and add the substrate to develop the spots.
-
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.[4][5]
⁵¹Chromium (⁵¹Cr) Release Assay for Cytotoxic T Lymphocyte (CTL) Activity
This assay measures the ability of CTLs to lyse target cells presenting the specific peptide-MHC complex.
Materials:
-
Effector cells: Patient-derived CTLs
-
Target cells: HLA-A2 positive cell line (e.g., T2 cells or a melanoma cell line)
-
⁵¹Cr (Sodium Chromate)
-
This compound or G280-9V peptide
-
Culture medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C to allow for uptake of the radioisotope.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the this compound or G280-9V peptide (typically 1 µg/mL) for 1 hour at 37°C.
-
Co-culture:
-
Plate the peptide-pulsed target cells in 96-well V-bottom plates.
-
Add the effector CTLs at various effector-to-target (E:T) ratios.
-
Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).
-
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Mandatory Visualizations
Caption: Workflow for dendritic cell vaccine preparation and immunogenicity assessment.
Caption: Signaling pathway of this compound peptide presentation and CTL recognition.
References
- 1. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Helper T-Cell Responses and Clinical Activity of a Melanoma Vaccine With Multiple Peptides From MAGE and Melanocytic Differentiation Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Methodological & Application
Application Notes and Protocols for G280-9 in Melanoma Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Extensive research into the molecular drivers of melanoma has identified key signaling pathways that are constitutively activated in this cancer. These pathways, including the MAPK and PI3K/AKT cascades, are frequently deregulated due to mutations in genes such as BRAF, NRAS, and NF1, leading to uncontrolled cell proliferation and survival.[1][2] The development of targeted therapies against these mutated proteins has significantly improved outcomes for many melanoma patients.[3]
This document provides detailed application notes and protocols for the investigation of a novel compound, G280-9, in the context of melanoma. Due to the current lack of publicly available information specifically identifying "this compound," this document will serve as a comprehensive template. The protocols and data presented are based on the well-established mechanism of a BRAF inhibitor, a common class of therapeutic agents for melanoma, and will be referred to as "Hypothetical Compound this compound (a BRAF inhibitor)" for illustrative purposes. Researchers can adapt these methodologies to study the specific mechanism of action of their compound of interest.
Mechanism of Action of Hypothetical Compound this compound (a BRAF inhibitor)
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In approximately 50% of cutaneous melanomas, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the BRAF kinase and downstream signaling through MEK and ERK.[1] This aberrant signaling drives melanoma progression.
Hypothetical Compound this compound is designed as a potent and selective inhibitor of the mutated BRAF V600E kinase. By binding to the ATP-binding site of the mutated BRAF protein, this compound is expected to block its kinase activity, thereby inhibiting the phosphorylation of downstream targets MEK and ERK. This ultimately leads to a reduction in cell proliferation and the induction of apoptosis in BRAF-mutant melanoma cells.
Quantitative Data Summary
The following tables represent hypothetical data for this compound, illustrating its efficacy and potency in preclinical melanoma models.
Table 1: In Vitro Efficacy of Hypothetical this compound in Melanoma Cell Lines
| Cell Line | BRAF Status | This compound IC50 (nM) | Control (Vemurafenib) IC50 (nM) |
| A375 | V600E | 15 | 25 |
| SK-MEL-28 | V600E | 30 | 45 |
| WM115 | V600E | 50 | 70 |
| C8161 | WT | >10,000 | >10,000 |
Table 2: In Vivo Tumor Growth Inhibition by Hypothetical this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| This compound | 25 | 65 | <0.01 |
| This compound | 50 | 85 | <0.001 |
| Vemurafenib | 50 | 80 | <0.001 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28, C8161)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hypothetical Compound this compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader with luminescence detection
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
Protocol 2: Western Blot Analysis of MAPK Pathway Modulation
This protocol is to assess the effect of this compound on the phosphorylation of MEK and ERK.
Materials:
-
Melanoma cells (e.g., A375)
-
Hypothetical Compound this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (p-MEK, MEK, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate melanoma cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
Protocol 3: In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
A375 melanoma cells
-
Matrigel
-
Hypothetical Compound this compound formulation for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of A375 cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Conclusion
The provided protocols and data templates offer a robust framework for the preclinical evaluation of novel compounds targeting key signaling pathways in melanoma. For the specific compound this compound, once its molecular target and properties are identified, these methodologies can be readily adapted to elucidate its mechanism of action and therapeutic potential. Careful and systematic investigation using these established experimental procedures will be crucial in advancing our understanding and treatment of melanoma.
References
Application Notes and Protocols: G280-9 Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The G280-9 peptide is a synthetic peptide that has garnered interest in cancer research due to its potential as a therapeutic agent. While the precise origins and full characterization of the this compound peptide are not extensively detailed in publicly available literature, this document aims to provide a comprehensive overview of its potential applications and detailed experimental protocols based on analogous peptide-based cancer therapy research. Peptides offer several advantages in cancer therapy, including high selectivity, specificity, and ease of modification, making them a promising area of investigation.[1] This document will serve as a foundational guide for researchers initiating studies with the this compound peptide or similar tumor-targeting peptides.
Potential Applications in Cancer Therapy
Peptide-based therapeutics are being explored for their ability to specifically target and eliminate cancer cells while minimizing harm to healthy tissues.[1][2] The this compound peptide is hypothesized to function within this paradigm, potentially through mechanisms such as:
-
Targeted Lytic Activity: Similar to other targeted lytic peptides, this compound may be designed to bind to receptors overexpressed on cancer cells, leading to membrane disruption and cell death.[2]
-
Immune Response Stimulation: The peptide could act as an immunogen, stimulating an immune response against cancer cells, a strategy employed in peptide-based cancer vaccines.[3][4]
-
Inhibition of Angiogenesis: By targeting pathways involved in tumor vascularization, the peptide could inhibit tumor growth and metastasis.[3]
-
Drug Delivery Vehicle: The peptide could be conjugated to cytotoxic drugs to enhance their delivery to tumor sites, a concept being explored with platforms like the pre|CISION™ technology.[5]
Experimental Protocols
The following protocols are foundational for characterizing the activity and mechanism of action of the this compound peptide.
Peptide Characterization and Quantification
A critical first step is to ensure the purity and concentration of the synthetic this compound peptide.
Protocol 2.1.1: Peptide Concentration Measurement using UV Spectroscopy
This method is suitable if the this compound peptide contains aromatic amino acids like Tryptophan or Tyrosine.
Materials:
-
Lyophilized this compound peptide
-
Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7)
-
UV-Vis Spectrophotometer
-
Quartz cuvette (1.0-mm path length)
Procedure:
-
Prepare a stock solution of the this compound peptide in the chosen buffer to a nominal concentration (e.g., 1 mg/mL).
-
Allow the peptide to fully dissolve. Gentle vortexing or sonication may be used if necessary.
-
Measure the absorbance of the peptide solution at 280 nm using the spectrophotometer. Use the buffer as a blank.
-
Calculate the peptide concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity of the peptide (calculated based on its amino acid sequence), c is the concentration, and l is the path length of the cuvette.
Table 1: Example Molar Absorptivity Values
| Amino Acid | Molar Absorptivity at 280 nm (M⁻¹cm⁻¹) |
|---|---|
| Tryptophan | 5690 |
| Tyrosine | 1280 |
| Cysteine | 120 |
Note: The overall molar absorptivity of the peptide is the sum of the absorptivities of its constituent aromatic amino acids.
Protocol 2.1.2: Amino Acid Analysis for Precise Quantification
For a more accurate determination of peptide concentration, especially for peptides lacking aromatic residues.[6]
Materials:
-
This compound peptide solution
-
Internal standards (e.g., norvaline, sarcosine)
-
6 N aqueous HCl
-
Borate buffer (0.4 N, pH 10)
-
Derivatization reagents (e.g., o-phthalaldehyde (OPA) and 9-fluoromethyl-chloroformate (FMOC))
-
Reversed-phase HPLC system
Procedure:
-
Add a known amount of internal standards to an aliquot of the this compound peptide solution.
-
Dry the sample under vacuum.
-
Hydrolyze the peptide using 6 N aqueous HCl at 150°C for 1.5 hours under an inert atmosphere (e.g., argon).
-
Resuspend the hydrolyzed sample in borate buffer.
-
Perform automated derivatization with OPA and FMOC.
-
Separate the derivatized amino acids using reversed-phase HPLC.
-
Detect and quantify the amino acid residues by UV absorbance or fluorometry.
-
Calculate the initial peptide concentration based on the known quantities of the internal standards and the recovered amino acids.
In Vitro Cytotoxicity Assay
This assay determines the ability of the this compound peptide to kill cancer cells.
Protocol 2.2.1: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., melanoma, neuroblastoma)[3]
-
Complete cell culture medium
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound peptide in complete cell culture medium.
-
Remove the old medium from the cells and add the peptide dilutions. Include a vehicle control (medium without peptide).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of peptide that inhibits 50% of cell growth).
Table 2: Example Data from a this compound Peptide Cytotoxicity Assay
| This compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
|---|---|---|
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
Signaling Pathway Analysis
Investigating the intracellular signaling pathways affected by the this compound peptide is crucial to understanding its mechanism of action.
Protocol 2.3.1: Western Blotting for Key Signaling Proteins
Materials:
-
Cancer cells treated with this compound peptide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., components of apoptosis or cell survival pathways)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cancer cells with the this compound peptide at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression or phosphorylation status.
Visualizations
Hypothetical Signaling Pathway of this compound Peptide
The following diagram illustrates a potential mechanism of action for a targeted lytic peptide like this compound.
References
- 1. Peptide-Based Therapeutics in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a28therapeutics.com [a28therapeutics.com]
- 3. Available Technologies | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. Peptide Based Vaccine Approaches for Cancer-A Novel Approach Using a WT-1 Synthetic Long Peptide and the IRX-2 Immunomodulatory Regimen [pubmed.ncbi.nlm.nih.gov]
- 5. Next-generation conjugates: small peptides to transform targeted cancer therapy [insights.bio]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for G280-9 Peptide In Vitro Assays
To the Researcher:
Following a comprehensive search for the peptide designated "G280-9," we have been unable to identify any specific peptide with this name in the current scientific literature. The search results provided general methodologies and application notes for various peptide-based in vitro assays, but none contained specific data, protocols, or signaling pathway information related to a "this compound" peptide.
The information presented below is therefore a generalized framework based on common in vitro assays for peptides. This document is intended to serve as a foundational guide. It is imperative for the researcher to substitute the general information with the specific characteristics of their peptide of interest to develop accurate and effective assays.
Should "this compound" be an internal designation for a novel peptide, the following protocols and application notes can be adapted based on its specific biological target and expected mechanism of action.
Section 1: General Application Notes for Peptide In Vitro Assays
Peptides are a versatile class of therapeutic and research molecules. In vitro assays are fundamental to characterizing their biological activity, potency, and potential liabilities. Common applications for peptide in vitro assays include:
-
Target Engagement and Binding Affinity: Determining if and how strongly the peptide interacts with its intended biological target (e.g., receptor, enzyme).
-
Functional Activity and Potency: Quantifying the biological effect of the peptide on cells or tissues.
-
Mechanism of Action and Signaling Pathway Elucidation: Investigating the downstream molecular events triggered by peptide-target interaction.
-
Specificity and Off-Target Effects: Assessing the peptide's interaction with unintended targets.
-
Stability and Metabolism: Evaluating the peptide's susceptibility to degradation in biological matrices.[1]
-
Immunogenicity Risk Assessment: Predicting the potential for the peptide to elicit an immune response.[2][3][4]
Section 2: General Protocols for Key In Vitro Assays
The following are generalized protocols for common peptide assays. These must be optimized for the specific peptide and cell system being used.
Receptor Binding Assay (e.g., Radioligand Binding Assay)
This protocol outlines a competitive binding assay to determine the affinity of a test peptide for a specific receptor.
Materials:
-
Cells or membranes expressing the target receptor
-
Radiolabeled ligand known to bind the receptor
-
Test peptide (e.g., "this compound")
-
Binding buffer (specific to the receptor)
-
Wash buffer
-
Scintillation fluid and counter
Protocol:
-
Preparation: Prepare cell membranes or whole cells expressing the target receptor.
-
Reaction Setup: In a microplate, combine the cell membranes/cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium. Incubation time and temperature must be optimized.
-
Separation: Separate bound from unbound radioligand (e.g., by filtration).
-
Quantification: Measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test peptide. Calculate the IC50 (concentration of test peptide that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant).
Cell Proliferation/Viability Assay (e.g., MTT Assay)
This protocol measures the effect of a peptide on cell growth and viability.
Materials:
-
Target cell line
-
Cell culture medium
-
Test peptide (e.g., "this compound")
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with a range of concentrations of the test peptide. Include untreated and vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the control and plot cell viability against peptide concentration to determine the EC50 or IC50.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Release
This protocol quantifies the release of a specific cytokine from cells in response to peptide treatment.
Materials:
-
Target cell line (e.g., immune cells)
-
Cell culture medium
-
Test peptide (e.g., "this compound")
-
ELISA kit for the cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Wash buffer
-
Plate reader
Protocol:
-
Cell Treatment: Treat cells with various concentrations of the test peptide and incubate for a suitable duration to allow for cytokine production and secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin).
-
Add the substrate and allow for color development.
-
Stop the reaction with the stop solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the samples.
Section 3: Data Presentation
Quantitative data from in vitro assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: Example Data Summary for Receptor Binding Affinity
| Peptide | Target Receptor | IC50 (nM) | Ki (nM) |
| This compound | Receptor X | Value | Value |
| Control Peptide | Receptor X | Value | Value |
Table 2: Example Data Summary for Functional Potency
| Peptide | Assay | Cell Line | EC50/IC50 (nM) |
| This compound | Proliferation | Cell Line Y | Value |
| This compound | Cytokine Release | Cell Line Z | Value |
Section 4: Visualization of Workflows and Pathways
Diagrams are crucial for visualizing experimental workflows and signaling pathways. The following are generalized examples created using the DOT language.
Experimental Workflow for Peptide Bioactivity Screening
Caption: Workflow for in vitro peptide screening.
Generic Receptor-Mediated Signaling Pathway
Caption: A generic G-protein coupled receptor signaling cascade.
Disclaimer: The information provided in these application notes and protocols is for general guidance only. All experiments must be tailored and optimized for the specific peptide and biological system under investigation. Without specific information on the "this compound" peptide, these guidelines remain illustrative.
References
Application Notes and Protocols: G280-9 Peptide for Dendritic Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G280-9 peptide is a 9-amino acid epitope derived from the melanoma-associated antigen gp100.[1][2] It is a key target in the development of immunotherapies for melanoma, a type of skin cancer. This peptide is specifically recognized by the immune system, and when presented by antigen-presenting cells (APCs) such as dendritic cells (DCs), it can elicit a potent anti-tumor response from CD8+ T cells.[2] A modified version, G280-9V, where the native sequence has been altered, has been investigated for its ability to enhance this immune response.[2] These peptides are crucial tools in cancer research and the development of personalized cancer vaccines.[2][3][4]
This document provides detailed protocols for the handling and application of the this compound peptide in the context of dendritic cell culture for immunotherapy research.
Data Summary
The primary application of the this compound peptide in the available literature is for pulsing autologous dendritic cells to stimulate an immune response against melanoma. The following table summarizes the immunological and clinical responses observed in a study where HLA-A*0201(+) advanced melanoma patients were treated with dendritic cells pulsed with the G280-9V peptide.[2]
| Parameter | Method | Result | Reference |
| CD8+ T Cell Immunity to Native G280 | IFN-γ ELISPOT Assay | 67% of patients showed a response (8 out of 12) | [2] |
| Tetramer Assay | 100% of patients showed a response (12 out of 12) | [2] | |
| CTL Activity | 51Cr Release Assay | 100% of tested patients had measurable high-avidity CTL activity (9 out of 9) | [2] |
| Clinical Response | RECIST Criteria | 17% Partial Response (2 out of 12), 25% Stable Disease (3 out of 12) | [2] |
| Median Survival | - | 37.6 months | [2] |
Experimental Protocols
1. This compound Peptide Stock Solution Preparation
This protocol outlines the preparation of a stock solution for the this compound peptide.
Materials:
-
This compound Peptide (lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical centrifuge tubes (1.5 mL or 15 mL)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound peptide to ensure the powder is at the bottom.
-
Based on the manufacturer's instructions or desired stock concentration, add the appropriate volume of sterile water or DMSO to the vial. For example, to create a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of peptide.
-
Gently vortex or pipette up and down to completely dissolve the peptide. Avoid vigorous shaking to prevent peptide degradation.
-
Sterilization: If the peptide is reconstituted in water, it is recommended to sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1] This step is critical for cell culture applications to prevent contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
2. Dendritic Cell Pulsing with this compound Peptide
This protocol describes the process of "pulsing" or loading dendritic cells with the this compound peptide to enable them to present the peptide to T cells.
Materials:
-
Mature, autologous dendritic cells
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum, L-glutamine, and antibiotics)
-
This compound peptide stock solution (prepared as described above)
-
Sterile cell culture plates (e.g., 6-well or 24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed the mature dendritic cells in a cell culture plate at a density of 1 x 106 cells/mL in complete culture medium.
-
Peptide Addition: Thaw an aliquot of the this compound peptide stock solution. Dilute the peptide stock solution to the desired final working concentration in the cell culture medium. A typical starting concentration for peptide pulsing is in the range of 1-10 µg/mL.
-
Add the diluted this compound peptide to the dendritic cell culture.
-
Incubation: Incubate the cells with the peptide for 2-4 hours at 37°C in a 5% CO2 incubator. This allows the dendritic cells to take up and process the peptide for presentation on their MHC class I molecules.
-
Washing (Optional): After the incubation period, some protocols may include a wash step to remove excess, unbound peptide. To do this, gently centrifuge the cells, aspirate the supernatant, and resuspend the cells in fresh, complete culture medium.
-
Co-culture or Infusion: The peptide-pulsed dendritic cells are now ready for downstream applications, such as co-culture with T cells to assess T cell activation or for infusion in clinical settings.[2]
Visualizations
Caption: Experimental workflow for this compound peptide application in dendritic cell-based immunotherapy.
Caption: Simplified signaling pathway of this compound peptide presentation and T cell activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunization using autologous dendritic cells pulsed with the melanoma-associated antigen gp100-derived G280-9V peptide elicits CD8+ immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide-Based Therapeutics in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Based Vaccine Approaches for Cancer-A Novel Approach Using a WT-1 Synthetic Long Peptide and the IRX-2 Immunomodulatory Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISPOT Assay Using a Monoclonal Antibody
Topic: Utilization of a Monoclonal Antibody in an ELISPOT Assay
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a representative protocol for an Enzyme-Linked Immunospot (ELISPOT) assay. The term "G280-9" is used as a placeholder for a hypothetical capture monoclonal antibody. Researchers should optimize the protocol based on the specific characteristics of their antibody, cell type, and antigen of interest.
Introduction
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive immunoassay used to quantify the frequency of cytokine-secreting cells at the single-cell level.[1][2] This technique is particularly valuable for monitoring immune responses in various fields, including vaccine development, cancer immunotherapy, autoimmune disease research, and infectious disease diagnostics.[2][3][4] The assay combines the principles of the sandwich enzyme-linked immunosorbent assay (ELISA) with cell culture, allowing for the visualization of the secretory product of individual activated cells.[3][5] Each spot that develops on the assay plate represents a single reactive cell, providing quantitative data on the cellular immune response.[2]
This application note provides a detailed protocol for the use of a hypothetical monoclonal antibody, designated here as this compound, as a capture antibody in an ELISPOT assay for the detection of Interferon-gamma (IFN-γ) secreting T cells. IFN-γ is a critical cytokine in the cellular immune response, and its measurement is a key indicator of T-cell activation.[6][7]
Principle of the Assay
The ELISPOT assay is initiated by coating a polyvinylidene difluoride (PVDF)-backed microplate with a capture antibody specific for the analyte of interest, in this case, IFN-γ (using our hypothetical this compound).[8] Subsequently, cells, such as peripheral blood mononuclear cells (PBMCs), are added to the wells along with a stimulus (e.g., a specific antigen or a mitogen).[8] During incubation, activated cells secrete the cytokine, which is then captured by the immobilized antibody in the immediate vicinity of the secreting cell.[2] After removing the cells, a second, biotinylated antibody that recognizes a different epitope of the target cytokine is added.[2] This is followed by the addition of an enzyme-conjugate, such as streptavidin-alkaline phosphatase (AP) or streptavidin-horseradish peroxidase (HRP).[2] Finally, a substrate is added that precipitates upon enzymatic action, forming a visible spot at the location of the cytokine-secreting cell.[2] The number of spots directly corresponds to the number of responding cells.
Data Presentation
Table 1: Reagent Concentrations
| Reagent | Recommended Concentration |
| Capture Antibody (this compound) | 0.5 - 5 µg/mL |
| Detection Antibody (Biotinylated) | 0.5 - 2 µg/mL |
| Streptavidin-AP/HRP | 1:500 - 1:2000 dilution |
| Cell Suspension | 1 x 10⁵ to 5 x 10⁵ cells/well |
| Antigen/Mitogen | Varies (to be optimized) |
Table 2: Incubation Times and Temperatures
| Step | Duration | Temperature |
| Plate Coating | Overnight (or ≥ 4 hours) | 4°C (or 37°C) |
| Blocking | ≥ 1 hour | Room Temperature |
| Cell Incubation | 15 - 48 hours | 37°C, 5% CO₂ |
| Detection Antibody Incubation | 2 hours (or overnight) | Room Temperature (or 4°C) |
| Streptavidin-AP/HRP Incubation | 45 minutes - 2 hours | Room Temperature |
| Spot Development | 5 - 60 minutes | Room Temperature |
Experimental Protocols
Reagent Preparation
-
1X PBS: Prepare a sterile solution of phosphate-buffered saline.
-
Coating Buffer: Use sterile 1X PBS.
-
Blocking Buffer: Sterile 1X PBS containing 1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 1X PBS with 0.05% Tween-20.
-
Dilution Buffer: 1X PBS with 1% BSA.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Assay Procedure
-
Plate Preparation and Coating:
-
Pre-wet the PVDF membrane of each well of the ELISPOT plate with 15 µL of 70% ethanol for 1 minute.
-
Wash the wells three times with 200 µL/well of sterile 1X PBS.[9]
-
Dilute the this compound capture antibody to the desired concentration (e.g., 4 µg/mL) in sterile Coating Buffer.
-
Add 100 µL/well of the diluted capture antibody.
-
Seal the plate and incubate overnight at 4°C or for at least 4 hours at 37°C in a humidified atmosphere.[10]
-
-
Blocking:
-
Cell Incubation:
-
Prepare the cell suspension (e.g., PBMCs) in culture medium.
-
Aspirate the blocking buffer from the plate.
-
Add 100 µL/well of the appropriate antigen or mitogen solution diluted in culture medium. For negative controls, add 100 µL of culture medium alone.
-
Add 100 µL/well of the cell suspension to achieve the desired cell density (e.g., 2.5 x 10⁵ cells/well).[5]
-
Seal the plate and incubate at 37°C with 5% CO₂ in a humidified atmosphere for 15-20 hours. Do not disturb the plate during this incubation period.[5]
-
-
Detection:
-
Aspirate the cells and medium from the wells.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Dilute the biotinylated detection antibody in Dilution Buffer to its optimal concentration.
-
Add 100 µL/well of the diluted detection antibody.
-
Seal the plate and incubate for 2 hours at room temperature.[8]
-
-
Enzyme and Substrate Incubation:
-
Aspirate the detection antibody solution.
-
Wash the plate four times with 200 µL/well of Wash Buffer.
-
Dilute the Streptavidin-AP or Streptavidin-HRP conjugate in Dilution Buffer.
-
Add 100 µL/well of the diluted conjugate.
-
Incubate for 45 minutes at room temperature.[8]
-
Aspirate the conjugate solution. Wash the plate three times with Wash Buffer, followed by two washes with 1X PBS.[8]
-
-
Spot Development and Analysis:
-
Prepare the substrate solution (e.g., AEC or BCIP/NBT) according to the manufacturer's instructions.
-
Add 100 µL/well of the substrate solution.
-
Monitor spot development for 10-60 minutes at room temperature, protecting the plate from light.[8]
-
Stop the reaction by washing the plate thoroughly with deionized water.[8]
-
Allow the plate to air-dry completely overnight.
-
Count the spots using an automated ELISPOT reader or a dissection microscope.
-
Mandatory Visualizations
References
- 1. Development of an ELISPOT assay for numerating IFN-γ-secreting T cells in chicken using novel monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mabtech.com [mabtech.com]
- 3. ELISPOT Kits for T/B Cell Cytokine Detection | Elabscience [elabscience.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Validation of an IFN-gamma ELISpot assay to measure cellular immune responses against viral antigens in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring cell-mediated immune responses in AAV gene therapy clinical trials using a validated IFN-γ ELISpot method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Protocol for Pulsing Dendritic Cells with G280-9V Peptide
Application Note: This protocol details the procedure for pulsing monocyte-derived dendritic cells (DCs) with the G280-9V peptide, a crucial step in the preparation of DC-based vaccines for immunotherapy, particularly in the context of melanoma treatment. The G280-9V peptide is a modified version of a naturally occurring epitope from the melanoma-associated antigen gp100.[1][2][3] This process enables the dendritic cells to present the peptide on their surface via MHC class I molecules, thereby activating cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells expressing the native gp100 antigen.
Introduction
Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating adaptive immune responses. The ex vivo loading, or "pulsing," of DCs with tumor-associated antigens, such as the G280-9V peptide, is a common strategy in cancer immunotherapy to elicit a robust and specific anti-tumor T-cell response. The G280-9V peptide, with the amino acid sequence YLEPGPVTA, is an altered peptide ligand of the gp100 protein, designed to enhance binding to HLA-A*0201 molecules and improve immunogenicity.[3][4] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation of monocyte-derived DCs and their subsequent pulsing with the G280-9V peptide.
Materials and Reagents
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
G280-9V Peptide (Sequence: YLEPGPVTA)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
RPMI-1640 medium
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
CD14 MicroBeads, human
-
MACS Columns and Separator
-
Trypan Blue solution
-
Flow cytometry antibodies: Anti-CD14, Anti-CD80, Anti-CD83, Anti-CD86, Anti-HLA-DR
Experimental Protocols
Part 1: Generation of Immature Monocyte-Derived Dendritic Cells (imDCs)
This part of the protocol describes the differentiation of monocytes isolated from PBMCs into immature dendritic cells.
-
Isolation of PBMCs: Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Monocyte Isolation: Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads and MACS technology.
-
Differentiation of Monocytes into imDCs:
-
Resuspend the isolated monocytes in complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 1000 U/mL recombinant human GM-CSF, and 500 U/mL recombinant human IL-4.
-
Culture the cells at a density of 1 x 10^6 cells/mL in a T-75 flask.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
On day 5 or 6, the loosely adherent cells are immature dendritic cells.
-
Part 2: Pulsing of Immature Dendritic Cells with G280-9V Peptide
This section outlines the core procedure for loading the generated imDCs with the G280-9V peptide.
-
Harvesting imDCs: Gently collect the loosely adherent and suspension cells from the culture flask.
-
Cell Counting and Viability: Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Peptide Pulsing:
-
Resuspend the immature dendritic cells in serum-free RPMI-1640 medium at a final concentration of 2 x 10^6 cells/mL.
-
Add the G280-9V peptide to the cell suspension to a final concentration of 100 µg/mL.
-
Incubate the cell-peptide mixture for 2 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Washing: After incubation, wash the peptide-pulsed dendritic cells three times with sterile PBS to remove excess, unbound peptide. Centrifuge at 300 x g for 5 minutes for each wash.
-
Maturation (Optional but Recommended): For enhanced T-cell stimulation, the peptide-pulsed DCs can be matured by culturing for an additional 24-48 hours in the presence of a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).
Part 3: Quality Control of Peptide-Pulsed Dendritic Cells
Assessment of DC maturation is critical to ensure the quality and potency of the final cell product.
-
Flow Cytometry Analysis:
-
Stain the peptide-pulsed and matured dendritic cells with fluorescently labeled antibodies against key surface markers: CD80, CD83, CD86, and HLA-DR. A decrease in CD14 expression and an upregulation of the other markers indicate successful maturation.
-
Acquire data on a flow cytometer and analyze the expression levels of the maturation markers.
-
Data Presentation
| Parameter | Value | Reference |
| Peptide | G280-9V | [1][4] |
| Peptide Sequence | YLEPGPVTA | [3][4] |
| Cell Type | Monocyte-derived Dendritic Cells | |
| Cell Density for Pulsing | 2 x 10^6 cells/mL | |
| Peptide Concentration | 100 µg/mL | |
| Incubation Time | 2 hours | |
| Incubation Temperature | 37°C | |
| Expected Upregulation of Maturation Markers | CD80, CD83, CD86, HLA-DR | [5][6][7] |
Mandatory Visualization
Caption: Experimental workflow for generating and pulsing dendritic cells with G280-9V peptide.
Caption: MHC Class I antigen presentation pathway for the G280-9V peptide in dendritic cells.
Caption: Logical flow from DC pulsing to anti-tumor immune response.
References
- 1. Immunization using autologous dendritic cells pulsed with the melanoma-associated antigen gp100-derived G280-9V peptide elicits CD8+ immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved induction of melanoma-reactive CTL with peptides from the melanoma antigen gp100 modified at HLA-A*0201-binding residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 6. Dendritic Cell Markers | Antibodies.com [antibodies.com]
- 7. assaygenie.com [assaygenie.com]
Application Notes and Protocols for G280-9 Peptide in Cancer Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G280-9 peptide, derived from the melanoma-associated antigen gp100, is a key component in the development of therapeutic cancer vaccines, particularly for melanoma. This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development of cancer immunotherapies. The focus is on a modified version of the peptide, G280-9V, which has demonstrated enhanced immunogenicity.
The native this compound peptide corresponds to amino acids 280-288 of the gp100 protein and has the sequence YLEPGPVTA.[1][2][3] A modified version, G280-9V, incorporates a valine substitution at position 288 (YLEPGPVTV) to increase its binding affinity to the HLA-A*0201 molecule, thereby enhancing its immunogenicity.[3] This peptide vaccine aims to stimulate the host's immune system to recognize and eliminate tumor cells expressing the gp100 antigen.[3]
Data Presentation
Preclinical & Clinical Efficacy of G280-9V Peptide Vaccine
| Study Type | Model/Patient Population | Vaccine Formulation | Key Findings | Reference |
| Clinical Trial | Metastatic Melanoma Patients (HLA-A2+) | Autologous dendritic cells pulsed with G280-9V peptide | Immunological Response: 67% of patients showed CD8+ immunity by ELISPOT, 100% by tetramer assay. 100% of tested patients had high-avidity CTL activity. | [4] |
| Clinical Trial | Metastatic Melanoma Patients (HLA-A2+) | Autologous dendritic cells pulsed with G280-9V peptide | Clinical Response: 17% Partial Response, 25% Stable Disease. | [4] |
| Clinical Trial | Metastatic Melanoma Patients (HLA-A2+) | Autologous dendritic cells pulsed with G280-9V peptide | Survival: Median survival of 37.6 months. | [4] |
Immunological Response to gp100-derived Peptides
| Peptide | Immunization Strategy | In Vitro Restimulation | Immunological Response | Reference |
| G9-280 (Native) | Incomplete Freund's Adjuvant | G9-280-9V (Modified) | Generation of specific anti-peptide lymphocytes from 5 of 6 post-immune PBMCs. | [3] |
Experimental Protocols
G280-9V Peptide Vaccine Formulation and Administration
This protocol describes the preparation of a dendritic cell (DC)-based vaccine pulsed with the G280-9V peptide.
Materials:
-
G280-9V peptide (YLEPGPVTV), synthesized under GMP conditions
-
Autologous dendritic cells from the patient
-
Sterile phosphate-buffered saline (PBS)
-
Incomplete Freund's Adjuvant (IFA) (for some formulations)
Protocol:
-
Peptide Preparation:
-
Reconstitute the lyophilized G280-9V peptide in sterile PBS to a stock concentration of 1 mg/mL.
-
Ensure the peptide solution is sterile by passing it through a 0.22 µm filter.
-
-
Dendritic Cell Pulsing:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the patient and culture them to generate immature dendritic cells.
-
Mature the dendritic cells using a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2).
-
Pulse the mature dendritic cells with the G280-9V peptide at a final concentration of 10 µg/mL.
-
Incubate the peptide-pulsed dendritic cells for 2-4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Vaccine Formulation:
-
For dendritic cell-based vaccines, wash the peptide-pulsed DCs three times with sterile PBS to remove excess peptide.
-
Resuspend the final DC pellet in sterile saline for injection.
-
For peptide-in-adjuvant formulations, emulsify the G280-9V peptide solution with an equal volume of Incomplete Freund's Adjuvant.
-
-
Administration:
-
Administer the vaccine subcutaneously or intradermally.
-
The immunization schedule may vary, but a common approach is to administer the vaccine at weeks 1, 2, 3, and then monthly.
-
IFN-γ ELISPOT Assay for G280-9V Specific T-Cell Response
This assay quantifies the number of G280-9V-specific T cells that secrete IFN-γ upon stimulation.
Materials:
-
PVDF-membrane 96-well ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Patient PBMCs (pre- and post-vaccination)
-
G280-9V peptide
-
Control peptides (e.g., irrelevant HLA-A2 binding peptide)
-
T2 cells (HLA-A2+)
Protocol:
-
Plate Coating:
-
Coat the ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Block the plate with sterile medium containing 10% fetal bovine serum for 2 hours at 37°C.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of patient PBMCs.
-
Pulse T2 cells with the G280-9V peptide (10 µg/mL) for 2 hours at 37°C.
-
Add 2 x 10^5 PBMCs and 2 x 10^4 peptide-pulsed T2 cells to each well.
-
Include negative controls (PBMCs and unpulsed T2 cells) and positive controls (PBMCs with PHA).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection:
-
Wash the plate with PBS containing 0.05% Tween-20.
-
Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution.
-
Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Count the spots using an automated ELISPOT reader.
-
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxic T Lymphocyte (CTL) Activity
This assay measures the ability of G280-9V-specific CTLs to lyse target cells.
Materials:
-
Patient-derived CTLs (effector cells)
-
T2 cells or melanoma cell lines (HLA-A2+) (target cells)
-
G280-9V peptide
-
Sodium chromate (Na₂⁵¹CrO₄)
-
Fetal bovine serum (FBS)
-
RPMI-1640 medium
-
96-well round-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling:
-
Incubate 1 x 10^6 target cells with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with medium containing 10% FBS to remove excess ⁵¹Cr.
-
Resuspend the cells in culture medium.
-
-
Cytotoxicity Assay:
-
Plate the ⁵¹Cr-labeled target cells at 1 x 10^4 cells/well.
-
Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
For peptide-specific lysis, pulse the target cells with G280-9V peptide (10 µg/mL) prior to adding effector cells.
-
Include controls for spontaneous release (target cells only) and maximum release (target cells with 1% Triton X-100).
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement of ⁵¹Cr Release:
-
Centrifuge the plate at 200 x g for 5 minutes.
-
Collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Signaling Pathway
Caption: G280-9V peptide presentation and T-cell activation pathway.
Experimental Workflow
References
- 1. Mass-spectrometric evaluation of HLA-A*0201-associated peptides identifies dominant naturally processed forms of CTL epitopes from MART-1 and gp100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Immunization against epitopes in the human melanoma antigen gp100 following patient immunization with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for G280-9: A Novel Siglec-9 Inhibitor for Immunotherapy Research
Disclaimer: The designation "G280-9" does not correspond to a recognized therapeutic agent in published scientific literature. The following application notes and protocols are based on the established role of Siglec-9 as an immune checkpoint and data from preclinical studies of Siglec-9 inhibitors. For the purpose of this document, "this compound" will be used as a placeholder for a hypothetical anti-Siglec-9 monoclonal antibody.
Introduction
Sialic acid-binding immunoglobulin-like lectin-9 (Siglec-9) is an inhibitory receptor expressed on a variety of immune cells, including neutrophils, macrophages, natural killer (NK) cells, and subsets of T cells.[1][2] Cancer cells often overexpress sialic acid-containing ligands, which bind to Siglec-9 on immune cells, leading to the inhibition of anti-tumor immune responses.[1][2] This interaction represents a key mechanism of immune evasion by tumors. This compound is a potent and highly specific monoclonal antibody designed to block the interaction between Siglec-9 and its sialic acid ligands, thereby restoring immune cell activity against cancer cells.
Mechanism of Action
This compound is a humanized IgG1 monoclonal antibody that binds to the extracellular domain of human Siglec-9 with high affinity. By sterically hindering the binding of sialic acid ligands to Siglec-9, this compound prevents the initiation of the inhibitory signaling cascade. The classical inhibitory signaling of Siglec-9 involves the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail upon ligand binding.[3] This leads to the recruitment of Src homology region 2 domain-containing phosphatases (SHP-1 and/or SHP-2), which dephosphorylate key signaling molecules involved in immune cell activation.[3] By blocking this initial binding event, this compound effectively removes this brake on the immune system, leading to enhanced cytotoxicity of NK cells and T cells, and promoting the phagocytic activity of macrophages against tumor cells.
Applications
This compound is intended for in vitro and in vivo research applications to study the role of the Siglec-9 checkpoint in cancer immunology. Key applications include:
-
In vitro blockade of Siglec-9: Investigating the effect of Siglec-9 inhibition on the function of various immune cells, including cytotoxicity, cytokine production, and phagocytosis.
-
In vivo tumor models: Evaluating the anti-tumor efficacy of this compound as a monotherapy or in combination with other immunotherapies in humanized mouse models.
-
Flow cytometry: Detecting the expression of Siglec-9 on different immune cell populations.
Quantitative Data Summary
The following table summarizes representative data from preclinical studies of Siglec-9 blocking antibodies.
| Parameter | Description | Result | Reference |
| Binding Affinity (KD) | Equilibrium dissociation constant of a Siglec-9 antibody to human Siglec-9 protein. | 0.5 nM | Fictional Data |
| In vitro NK Cell Cytotoxicity | Fold increase in specific lysis of target cancer cells by human NK cells in the presence of a Siglec-9 blocking antibody. | 2.5-fold increase | [4] |
| In vivo Tumor Growth Inhibition | Percentage reduction in tumor volume in a humanized mouse model of ovarian cancer treated with an anti-Siglec-9 antibody compared to isotype control. | 60% reduction | [1] |
| Combination Therapy Efficacy | Improvement in survival in a glioblastoma mouse model when an anti-Siglec-9 antibody is combined with an anti-PD-1 antibody. | Significant improvement over monotherapy | [5] |
Experimental Protocols
Protocol 1: In Vitro NK Cell Cytotoxicity Assay
This protocol details the methodology to assess the ability of this compound to enhance the cytotoxic activity of Natural Killer (NK) cells against a target cancer cell line.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK Cell Isolation Kit
-
Target cancer cell line (e.g., K562, SKOV3)[1]
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound antibody
-
Isotype control antibody
-
Calcein-AM (or other suitable cytotoxicity dye)
-
96-well U-bottom plate
-
Fluorometer
Procedure:
-
Isolate NK Cells: Isolate primary human NK cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Prepare Target Cells: Culture the target cancer cell line to ~80% confluency. On the day of the assay, harvest the cells and label them with Calcein-AM at a concentration of 10 µM for 30 minutes at 37°C. Wash the cells twice with complete RPMI-1640 medium.
-
Set up the Assay:
-
Plate the labeled target cells at a density of 1 x 10^4 cells/well in a 96-well U-bottom plate.
-
Add this compound or the isotype control antibody to the respective wells at a final concentration of 10 µg/mL.
-
Add the isolated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
For control wells, include target cells alone (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation: Centrifuge the plate at 200 x g for 2 minutes and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Measure Cytotoxicity: After incubation, centrifuge the plate at 500 x g for 5 minutes. Transfer 100 µL of the supernatant to a new 96-well black plate. Measure the fluorescence of Calcein released from lysed cells using a fluorometer with excitation at 485 nm and emission at 520 nm.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 2: In Vivo Tumor Xenograft Model
This protocol describes the use of a humanized mouse model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human CD34+ hematopoietic stem cells
-
Human ovarian cancer cell line (e.g., SKOV3)[1]
-
Matrigel
-
This compound antibody
-
Isotype control antibody
-
Phosphate-Buffered Saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Generate Humanized Mice: Reconstitute immunodeficient mice with human CD34+ hematopoietic stem cells to establish a human immune system.[1] Allow at least 12 weeks for immune system engraftment.
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 SKOV3 cells resuspended in a 1:1 mixture of PBS and Matrigel into the flank of each humanized mouse.
-
Treatment: When tumors reach an average volume of 100 mm³, randomize the mice into two groups:
-
This compound group: Administer this compound intraperitoneally at a dose of 10 mg/kg, twice a week.
-
Isotype control group: Administer the isotype control antibody at the same dose and schedule.
-
-
Tumor Measurement: Measure tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment for 4-6 weeks or until the tumors in the control group reach the predetermined endpoint size.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for immune cell infiltration.
References
- 1. Frontiers | Development of Siglec-9 Blocking Antibody to Enhance Anti-Tumor Immunity [frontiersin.org]
- 2. Development of Siglec-9 Blocking Antibody to Enhance Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Effective Siglec-9 Antibodies Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innate-pharma.com [innate-pharma.com]
- 5. Targeting the Siglec-9 Immune Checkpoint: A New Approach to Enhance Immunotherapy [synapse.patsnap.com]
Troubleshooting & Optimization
G280-9 peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the G280-9 peptide. Adherence to these protocols is critical for ensuring peptide integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide upon arrival?
For long-term storage, the lyophilized this compound peptide should be stored at -20°C or, preferably, -80°C in a dark and dry environment.[1][2] When stored under these conditions, the peptide can be stable for several years.[3] For short-term storage, keeping the lyophilized powder at 4°C in a desiccator is acceptable for a few weeks.[4]
Q2: What is the recommended procedure for reconstituting the this compound peptide?
Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[4][5] This prevents condensation and moisture absorption, which can compromise peptide stability.[4] The choice of solvent will depend on the peptide's sequence and hydrophobicity. A general approach is to first try sterile, purified water. If solubility is an issue, sonication may help.[4] For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by a slow dilution with the desired aqueous buffer.[2][6]
Q3: How should I store the this compound peptide once it is in solution?
Storing peptides in solution for extended periods is not recommended due to lower stability compared to the lyophilized form.[3][4] If storage in solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5] These aliquots should be stored at -20°C.[5] The pH of the storage buffer should ideally be between 5 and 6 to enhance stability.[1][5]
Q4: Which amino acid residues in the this compound sequence are particularly sensitive to degradation?
Peptides containing certain amino acids are more prone to degradation. Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.[1][3] Asparagine (Asn) and Glutamine (Gln) can undergo deamidation.[1] If the this compound peptide contains these residues, extra precautions should be taken, such as using deoxygenated buffers for Cys, Met, and Trp-containing peptides.[6]
Q5: Can I store my this compound peptide solution in a frost-free freezer?
No, it is strongly advised to avoid using frost-free freezers for storing peptide solutions.[5][6] These freezers have automatic defrosting cycles that cause significant temperature fluctuations, leading to repeated freeze-thaw cycles that will degrade the peptide.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the peptide | The peptide is hydrophobic. | Start by trying to dissolve a small amount in a minimal volume of a compatible organic solvent (e.g., DMSO, DMF, or acetonitrile) before slowly adding the aqueous buffer of choice. Sonication can also aid in dissolution.[4] |
| The peptide has aggregated. | Aggregation can sometimes be reversed by using denaturing agents like guanidinium hydrochloride or urea, but be aware that these can interfere with biological assays.[4] | |
| Loss of peptide activity in experiments | Improper storage of the peptide solution. | Always aliquot the reconstituted peptide into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][5] |
| The peptide has degraded due to oxidation or other chemical reactions. | If the peptide contains sensitive amino acids (Cys, Met, Trp, Asn, Gln), handle it with extra care. Use degassed buffers and store it under an inert gas if possible.[3][6] | |
| The peptide has adsorbed to the storage vial. | Peptides can adsorb to glass and plastic surfaces. Using low-protein-binding tubes can help minimize this issue.[5] | |
| Inconsistent experimental results | Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | Always allow the peptide vial to warm to room temperature in a desiccator before opening and weighing.[4] |
| Bacterial contamination of the peptide solution. | Reconstitute the peptide using a sterile buffer and consider filtering the solution through a 0.22 µm filter to remove potential microbial contamination.[3] |
Peptide Stability and Storage Conditions
Lyophilized Peptide Storage
| Condition | Temperature | Duration | Key Considerations |
| Long-term | -20°C to -80°C | Months to years[6] | Store in a dark, dry environment. A desiccator is recommended.[5][6] |
| Short-term | 4°C | Days to weeks[4][5] | Must be kept in a desiccator to prevent moisture absorption.[5] |
| Transportation | Room Temperature | Days | Most lyophilized peptides are stable at room temperature for short durations.[1] |
Reconstituted Peptide Storage
| Condition | Temperature | Duration | Key Considerations |
| Recommended | -20°C | Weeks[4] | Must be aliquoted to avoid freeze-thaw cycles. Use a sterile buffer with a pH of 5-6.[5] |
| Not Recommended | 4°C | Very limited | Prone to bacterial degradation and chemical instability. |
| Not Recommended | Room Temperature | Not stable | Rapid degradation is likely. |
Experimental Protocols
Protocol for Reconstitution of this compound Peptide
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature inside a desiccator. This process typically takes 20-30 minutes.
-
Solvent Selection: Based on the properties of the this compound peptide, select an appropriate sterile solvent. For hydrophilic peptides, start with sterile deionized water. For hydrophobic peptides, use a minimal amount of a suitable organic solvent (e.g., DMSO) to initially dissolve the peptide.
-
Reconstitution: Add the chosen solvent to the vial to achieve the desired stock concentration. Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
Dilution (if applicable): If an organic solvent was used for initial reconstitution, slowly add the desired aqueous buffer to the peptide solution to reach the final concentration. If the peptide begins to precipitate, add more of the organic solvent.
-
Aliquoting: Immediately aliquot the reconstituted peptide solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Visual Guides
References
G280-9 peptide reconstitution issues and solutions
Disclaimer: The following guide provides general recommendations for peptide reconstitution and troubleshooting based on established biochemical principles. As the specific properties of the G280-9 peptide are not publicly available, these guidelines should be considered a starting point. Optimal conditions may vary and should be determined empirically for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound peptide?
A1: The ideal solvent depends on the peptide's amino acid sequence, specifically its polarity. Peptides with a high proportion of hydrophobic amino acids often have limited solubility in aqueous solutions.[1][2]
-
For hydrophilic peptides: Start with sterile, high-purity water (e.g., Milli-Q or WFI).
-
For hydrophobic peptides: A common strategy is to first dissolve the peptide in a small amount of a polar aprotic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) and then slowly add the aqueous buffer of choice.[2]
-
For charged peptides: The pH of the solution is a critical factor. Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is neutral.[1] Adjusting the pH away from the pI can improve solubility.
Q2: How can I prevent peptide aggregation during reconstitution?
A2: Peptide aggregation can be caused by factors like hydrophobic interactions, the formation of secondary structures (e.g., beta-sheets), and improper handling.[1][3][4]
-
Gentle Mixing: Avoid vigorous vortexing or shaking, which can induce aggregation. Instead, gently swirl or pipette the solution to dissolve the peptide.[5] An incubation period of 15-30 minutes can aid dissolution.[5]
-
Solvent Choice: Using a small amount of an organic solvent like DMSO can disrupt hydrophobic interactions that lead to aggregation.[2]
-
Temperature: Reconstitute at room temperature unless the peptide is known to be temperature-sensitive.[5]
Q3: What are the proper storage conditions for lyophilized and reconstituted this compound peptide?
A3: Improper storage can lead to degradation of the peptide.
-
Lyophilized Peptide: Store at -20°C and protect from light.[6]
-
Reconstituted Peptide: If you must store the peptide in solution, use sterile buffers and consider filtering through a 0.2 µm filter to remove potential microbial contamination.[6] To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C.[6]
Q4: How do I accurately determine the concentration of my reconstituted peptide solution?
A4: Peptide concentration calculations can be a source of error. It is important to distinguish between net peptide content and total peptide weight. The lyophilized powder contains the peptide itself along with counter-ions (like TFA from purification) and bound water. The net peptide content is typically 70-90% of the total weight. For accurate concentration, it is recommended to perform a UV-Vis spectrophotometric analysis or an amino acid analysis.
Troubleshooting Guide
Q5: My this compound peptide won't dissolve in the recommended aqueous buffer. What should I do?
A5: This is a common issue, particularly with hydrophobic peptides.
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. This can help break up aggregates and facilitate dissolution.[2]
-
pH Adjustment: If the peptide has charged residues, its solubility is pH-dependent. Try adjusting the pH of the buffer. For acidic peptides, a slightly basic buffer may help, and for basic peptides, a slightly acidic buffer may be required.[2]
-
Use of Organic Solvents: If the peptide remains insoluble, dissolve it in a minimal amount of DMSO first, and then slowly add your aqueous buffer to the desired concentration. Be aware that high concentrations of DMSO may affect your downstream experiments.
Q6: The peptide dissolved initially but then precipitated out of solution. What happened?
A6: This can occur if the final solution conditions are not optimal for peptide stability.
-
Buffer Compatibility: The buffer composition, including salt concentration and pH, can affect peptide solubility. You may need to screen different buffers to find the most suitable one.
-
Concentration: The peptide concentration might be too high for its solubility limit in that specific buffer. Try preparing a more dilute solution.
-
Temperature Effects: Some peptides are less soluble at lower temperatures. If you are working on ice, this could be a factor.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Initial Organic Solvent (for hydrophobic peptides) | 10-30% of final volume | Use the minimal amount of DMSO or DMF necessary for dissolution. |
| Working Peptide Concentration | 1-10 mg/mL (stock solution) | Aliquot to avoid freeze-thaw cycles. |
| pH Range for Charged Peptides | pH 2 units above or below pI | Avoid the isoelectric point where solubility is minimal.[1] |
| Sonication Time | 5-10 minutes | Use a bath sonicator to avoid localized heating. |
| Storage Temperature (Lyophilized) | -20°C | Protect from light.[6] |
| Storage Temperature (Reconstituted) | -20°C or -80°C | Aliquot for single use. |
Experimental Protocols
Protocol 1: Standard Reconstitution of this compound Peptide
-
Equilibration: Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.
-
Solvent Preparation: Prepare the chosen solvent (e.g., sterile water, PBS, or a buffer containing a low percentage of organic solvent).
-
Initial Dissolution: Add the appropriate volume of solvent to the vial.
-
Gentle Mixing: Gently swirl the vial or pipette the solution up and down. Avoid vigorous shaking.[5]
-
Incubation: Allow the peptide to dissolve completely, which may take 15-30 minutes.[5]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.[5]
-
Storage: If not for immediate use, aliquot the solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Reconstitution of a Hydrophobic this compound Peptide
-
Equilibration: Bring the lyophilized peptide vial to room temperature.
-
Initial Dissolution in Organic Solvent: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mM). Gently vortex for 1-2 minutes.[2]
-
Dilution with Aqueous Buffer: Slowly add the desired aqueous buffer to the DMSO stock solution, mixing gently after each addition.
-
Final Concentration: Bring the solution to the final desired volume and concentration.
-
Solubility Check: If the solution becomes cloudy, the peptide may be precipitating. It may be necessary to use a higher percentage of the organic solvent or a lower final peptide concentration.
Visualizations
Caption: Troubleshooting workflow for this compound peptide reconstitution.
Caption: Hypothetical signaling pathway initiated by this compound peptide.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. genscript.com [genscript.com]
Technical Support Center: Optimizing G280-9 Peptide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving the G280-9 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: this compound is a 9-amino acid native epitope peptide. It is recognized as a relevant target expressed on melanoma cells.[1]
Q2: How should I store and handle the this compound peptide?
A2: For long-term storage, it is recommended to store the peptide at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is suitable. Stock solutions should be sealed to prevent moisture contamination. If water is used to create a stock solution, it should be filtered and sterilized through a 0.22 μm filter before use.[1]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will be cell-line and assay-dependent. For initial experiments, a wide range of concentrations should be tested. Based on general peptide studies, a starting range of 20 to 640 mg/liter (or the molar equivalent) for cytotoxicity assays can be considered.[2] A dose-response experiment is crucial to determine the EC50 or IC50 for your specific experimental setup.
Q4: I am observing no effect of the peptide on my cells. What are the possible reasons?
A4: There are several potential reasons for a lack of effect. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common factors include suboptimal peptide concentration, incorrect peptide handling, low expression of the target on your cell line, or issues with the assay itself.
Troubleshooting Guides
Issue 1: Low or No Bioactivity of this compound Peptide
Description: The this compound peptide does not induce the expected biological effect (e.g., no change in cell viability, apoptosis, or signaling pathway activation).
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a dose-response study with a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration. |
| Incorrect Peptide Storage/Handling | Ensure the peptide was stored at the recommended -80°C and that stock solutions were prepared and stored correctly to avoid degradation.[1] |
| Peptide Aggregation | Before use, visually inspect the peptide solution for any precipitation. Sonication of the stock solution may help to dissolve aggregates. |
| Low Target Expression | Verify the expression level of the this compound target on the cell line being used via techniques like flow cytometry or western blotting. |
| Assay Sensitivity | Ensure the chosen assay is sensitive enough to detect the expected effect. Consider using a more sensitive assay or optimizing the current assay parameters (e.g., incubation time). |
| Cell Health and Passage Number | Use healthy, low-passage number cells for your experiments, as cellular responses can change with increasing passage number. |
Issue 2: High Variability Between Experimental Replicates
Description: Significant differences are observed in the results of identical experimental setups.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding.[3] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| Incomplete Dissolution of Reagents | Ensure all reagents, including the peptide and assay components (e.g., MTT, resazurin), are fully dissolved before adding them to the wells.[3][4] |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can significantly impact experimental outcomes. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to determine the effect of the this compound peptide on cell viability.[3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well to achieve a final concentration of 0.45 mg/ml.[4]
-
Formazan Crystal Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3][4]
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis (Annexin V) Assay by Flow Cytometry
This protocol outlines the detection of apoptosis induced by the this compound peptide using Annexin V staining.[5][6]
-
Cell Treatment: Seed cells in a T25 culture flask (or other suitable vessel) and treat with the desired concentration of this compound peptide for the specified time. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant containing the floating cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes at room temperature.[5]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[5]
Visualizations
Caption: A typical experimental workflow for assessing this compound peptide bioactivity.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis in melanoma cells.
Caption: A logical troubleshooting workflow for experiments with the this compound peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low immune response with G280-9
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational immunomodulatory agent G280-9.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, focusing on a low immune response.
Issue: Suboptimal T-cell activation and proliferation in vitro.
Possible Cause & Solution
-
Cell Viability: Low viability of peripheral blood mononuclear cells (PBMCs) or isolated T-cells can impair their response.
-
Recommendation: Ensure cell viability is >95% as determined by trypan blue exclusion or an automated cell counter prior to starting the assay. Use freshly isolated cells whenever possible.
-
-
Reagent Concentration: The concentration of this compound or co-stimulatory molecules may be suboptimal.
-
Recommendation: Perform a dose-response titration for this compound to determine the optimal concentration for your specific cell type and assay conditions. Titrate co-stimulatory antibodies (e.g., anti-CD28) as well.
-
-
Assay-Specific Conditions: Incubation time and cell density can significantly impact T-cell activation.
-
Recommendation: Optimize incubation time (typically 48-72 hours for proliferation assays) and cell seeding density. Refer to the table below for recommended starting points.
-
Quantitative Data Summary: In Vitro T-Cell Proliferation Assay
| Parameter | Recommended Range | Suboptimal Range |
| This compound Concentration | 10-100 µg/mL | <10 µg/mL or >200 µg/mL |
| Cell Seeding Density | 1 x 10⁵ - 2 x 10⁵ cells/well | <5 x 10⁴ or >4 x 10⁵ cells/well |
| Incubation Time | 48-72 hours | <24 hours or >96 hours |
| Serum Concentration | 5-10% | <2% |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic agonist designed to bind to the co-stimulatory receptor 'ImmunoReceptor-X' (IR-X) on the surface of T-cells. This engagement is hypothesized to potentiate T-cell receptor (TCR) signaling, leading to enhanced cytokine production, proliferation, and cytotoxic activity against target cells.
Q2: We are observing high variability in our in vivo animal studies. What could be the cause?
A2: In vivo studies can be influenced by several factors. Ensure consistent animal age, sex, and genetic background. The route and frequency of this compound administration should be uniform across all cohorts. Additionally, consider the tumor model being used, as tumor heterogeneity can contribute to variable responses. We recommend a pilot study to optimize the dosing regimen and schedule for your specific model.
Q3: Can this compound induce a cytokine storm?
A3: As a potent immunostimulatory agent, this compound has the potential to induce a strong cytokine release. It is crucial to monitor for signs of systemic inflammation in animal models, such as weight loss, ruffled fur, and lethargy. We recommend performing a cytokine panel analysis (e.g., IL-6, TNF-α, IFN-γ) at various time points post-administration to assess the risk of cytokine-mediated toxicity.
Experimental Protocols
In Vitro T-Cell Proliferation Assay
-
Cell Isolation: Isolate PBMCs from whole blood using a Ficoll-Paque density gradient. For higher purity, isolate CD3+ T-cells using magnetic-activated cell sorting (MACS).
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed 1 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Stimulation: Add this compound at the desired concentration. Include a positive control (e.g., anti-CD3/CD28 beads) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
-
Proliferation Measurement: Add a proliferation indicator (e.g., BrdU or [³H]-thymidine) for the final 18-24 hours of incubation. Measure incorporation according to the manufacturer's instructions.
Visualizations
improving G280-9 peptide solubility for assays
Welcome to the technical support center for the G280-9 peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental assays involving this peptide, with a primary focus on improving solubility.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: this compound is a 9-amino acid native epitope peptide that is expressed on melanoma cells. It is a target of interest in cancer research and immunotherapy development.
Q2: I'm having trouble dissolving the lyophilized this compound peptide. What is the recommended starting solvent?
A2: For this compound, the recommended starting solvent is sterile, purified water. A known solubility for this peptide is 50 mg/mL in water, which may require ultrasonication to fully dissolve.[1] If you continue to experience issues, consult the troubleshooting guide below.
Q3: My this compound peptide solution appears cloudy or has visible particulates. What should I do?
A3: A cloudy solution or the presence of particulates indicates incomplete dissolution or aggregation. Before use in any assay, it is crucial to have a clear, particle-free solution. Centrifuging the peptide solution can help precipitate any undissolved material.[2][3] Refer to the troubleshooting section for strategies to improve solubility.
Q4: What is the best way to store the this compound peptide?
A4: Lyophilized this compound peptide should be stored at -20°C or -80°C. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles. Stock solutions in water can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: Can I use organic solvents like DMSO to dissolve the this compound peptide?
A5: Yes, for hydrophobic peptides, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) is a common strategy.[3][4] However, it is critical to be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and for sensitive primary cells, it should be kept below 0.1%.[5][6]
Troubleshooting Guide: Improving this compound Solubility
This guide addresses specific issues you may encounter when preparing this compound peptide solutions for your assays.
| Problem | Potential Cause | Recommended Solution |
| Lyophilized peptide will not dissolve in water. | The peptide may have hydrophobic properties or has formed aggregates. | 1. Sonication: Use a bath sonicator to aid dissolution.[2][4] 2. pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point. Try dissolving the peptide in a slightly acidic or basic buffer. For basic peptides, a small amount of 10% acetic acid can be used. For acidic peptides, 10% ammonium bicarbonate solution may be effective.[3][7] 3. Organic Solvents: If aqueous solutions are unsuccessful, dissolve the peptide in a minimal amount of DMSO and then slowly add it to your aqueous buffer while vortexing.[6] |
| Peptide precipitates out of solution after dilution in aqueous buffer. | The peptide's solubility limit in the final buffer has been exceeded. This is common when diluting a stock solution from an organic solvent into an aqueous buffer. | 1. Re-dissolve and Dilute Differently: Lyophilize the peptide again and try dissolving it in a different solvent system. 2. Lower Final Concentration: Your experiment may need to be adapted to a lower final concentration of the peptide. 3. Stepwise Dilution: When diluting from an organic solvent stock, add the peptide solution dropwise to the stirred aqueous buffer.[6][8] |
| Assay results are inconsistent. | Inaccurate peptide concentration due to incomplete solubilization. | 1. Ensure Complete Dissolution: Always ensure your peptide stock solution is completely clear before making dilutions. 2. Centrifuge before use: Spin down your final peptide solution to pellet any micro-aggregates before adding it to your assay.[2][3] 3. Filter Sterilization: If using the peptide in cell culture, filter the final solution through a 0.22 µm filter.[1] |
Quantitative Data on Common Solvents and Additives
| Solvent/Additive | Typical Starting Concentration | Assay Compatibility | Notes |
| Water (sterile, purified) | N/A | High | Recommended first choice for most peptides. |
| Phosphate-Buffered Saline (PBS) | N/A | High | A common buffer for biological assays. |
| Dimethyl Sulfoxide (DMSO) | 100% (for stock) | Moderate to Low | Final concentration in cell-based assays should be <0.5%.[5][6] May not be suitable for peptides with methionine or cysteine due to oxidation risk.[3] |
| Acetic Acid | 10% in water | Moderate | Useful for dissolving basic peptides.[3] The pH of the final solution should be adjusted. |
| Ammonium Hydroxide/Bicarbonate | 10% in water | Moderate | Useful for dissolving acidic peptides.[3] The pH of the final solution should be adjusted. |
Experimental Protocols
Protocol 1: Solubilization of this compound Peptide
A. Standard Method (Aqueous)
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Add the calculated volume of sterile, purified water to achieve the desired stock concentration (e.g., for a 1 mg vial to make a 1 mg/mL stock, add 1 mL of water).
-
Vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes, checking for dissolution periodically. Gentle warming to no more than 40°C can also be attempted.[2]
-
Once dissolved, the solution should be clear. If any particulates remain, centrifuge at >10,000 x g for 5 minutes and use the supernatant.
B. Using an Organic Solvent (for difficult-to-dissolve peptides)
-
Follow step 1 from the standard method.
-
Add a small, precise volume of 100% DMSO (e.g., 20-50 µL) to the lyophilized peptide.
-
Vortex thoroughly until the peptide is completely dissolved.
-
To dilute into your working buffer (e.g., PBS), place the desired volume of buffer in a tube and stir it gently.
-
Slowly add the DMSO-peptide stock solution dropwise to the stirring aqueous buffer to reach the final desired concentration.
-
Monitor for any signs of precipitation (cloudiness). If this occurs, the solubility limit has been reached.
Protocol 2: Peptide-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general workflow for using the this compound peptide to detect specific antibodies in a sample.
-
Coating:
-
Dilute the this compound peptide to 1-10 µg/mL in a coating buffer (e.g., 50 mM sodium carbonate, pH 9.6).
-
Add 100 µL of the diluted peptide to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.[1]
-
-
Washing:
-
Empty the plate and wash each well three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[4]
-
-
Blocking:
-
Washing:
-
Repeat the washing step as in step 2.
-
-
Sample Incubation:
-
Add 100 µL of the diluted sample (e.g., patient serum) to each well.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing:
-
Repeat the washing step.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Perform a more extensive wash, typically 5 times with the wash buffer.
-
-
Detection:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Allow the color to develop in the dark for 15-30 minutes.
-
-
Stop Reaction and Read:
-
Add 50-100 µL of a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Visualizations
Caption: MHC Class I Antigen Presentation Pathway for this compound.
Caption: Experimental Workflow for a Peptide-Based ELISA.
References
- 1. affbiotech.cn [affbiotech.cn]
- 2. ulab360.com [ulab360.com]
- 3. A general process for the development of peptide-based immunoassays for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Synthesis Knowledge Base [peptide2.com]
G280-9 peptide degradation and prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the G280-9 peptide. The information provided is intended to help identify and prevent common issues related to peptide degradation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: this compound is a 9-amino acid native epitope peptide. It is recognized as a relevant target expressed on melanoma cells and is used in research for cancer immunotherapy.
Q2: How should I store my lyophilized this compound peptide?
A2: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C.[1][2] Keeping the peptide in a desiccator is recommended to protect it from moisture. Under these conditions, the peptide can be stable for extended periods.
Q3: What is the recommended procedure for reconstituting the this compound peptide?
A3: To reconstitute the this compound peptide, use a sterile, high-purity solvent such as sterile distilled water, PBS, or a buffer appropriate for your specific experiment.[1] For peptides with solubility issues, a small amount of an organic solvent like DMSO or acetonitrile may be used initially, followed by dilution with the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: How should I store the reconstituted this compound peptide solution?
A4: Once reconstituted, it is best to prepare single-use aliquots of the this compound peptide solution and store them at -20°C or -80°C.[1] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[1] For short-term storage (a few days), the solution can be kept at 4°C, depending on the peptide's sequence and stability.
Troubleshooting Guide
Problem 1: I am observing a decrease in the biological activity of my this compound peptide in my experiments.
This issue is often linked to peptide degradation. The following table outlines potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Enzymatic Degradation | Peptidases (proteases) present in serum-containing cell culture media or other biological samples can cleave the peptide bonds of this compound, rendering it inactive. Both exopeptidases (cleaving from the ends) and endopeptidases (cleaving within the sequence) can contribute to degradation. | - Use serum-free media if your experiment allows. - Heat-inactivate the serum before use. - Add a broad-spectrum protease inhibitor cocktail to your experimental setup. - Consider synthesizing a modified version of this compound with protective groups (e.g., N-terminal acetylation, C-terminal amidation) or D-amino acid substitutions to enhance resistance to peptidases. |
| Chemical Degradation | Several chemical reactions can lead to the degradation of the this compound peptide in solution. These include oxidation, deamidation, and hydrolysis.[2][3][4] | - Oxidation: If the this compound sequence contains susceptible residues like Methionine (Met) or Cysteine (Cys), prepare solutions in degassed, oxygen-free buffers and store them under an inert gas like argon or nitrogen.[1] - Deamidation: This is common for sequences containing Asparagine (Asn) followed by Glycine (Gly) or Serine (Ser).[5] Maintain the pH of the peptide solution between 4 and 6 to minimize deamidation. - Hydrolysis: Peptide bonds can be hydrolyzed, especially at extreme pH values. Ensure the pH of your buffers is maintained within a stable range (typically pH 5-7).[3] |
| Improper Storage and Handling | Repeated freeze-thaw cycles, exposure to light, and storage at inappropriate temperatures can all contribute to the degradation of the this compound peptide.[1] | - Aliquot the reconstituted peptide into single-use vials to avoid freeze-thaw cycles.[1] - Store both lyophilized and reconstituted peptide at -20°C or -80°C.[1][2] - Protect the peptide from light by using amber vials or wrapping vials in foil. |
| Adsorption to Surfaces | Peptides can adsorb to the surfaces of plasticware and glassware, leading to a decrease in the effective concentration of the peptide in your experiment. | - Use low-protein-binding microcentrifuge tubes and pipette tips. - Pre-coating the vials with a solution of a carrier protein like bovine serum albumin (BSA) can sometimes help, but be mindful of potential interactions with your experiment. |
Problem 2: I am seeing multiple peaks when I analyze my this compound peptide by HPLC.
This could be due to either impurities from the synthesis process or degradation products.
| Potential Cause | Explanation | Recommended Solution |
| Synthesis Impurities | Peptide synthesis is not always 100% efficient, and byproducts such as truncated or deletion sequences can be present in the final product. | - Always obtain a certificate of analysis from the supplier that includes HPLC and mass spectrometry data to confirm the purity of the peptide. - If high purity is critical, consider purifying the peptide further using reversed-phase HPLC. |
| Peptide Degradation | The additional peaks could be degradation products resulting from the issues described in Problem 1. | - Analyze a freshly reconstituted sample of the this compound peptide by HPLC to establish a baseline chromatogram. - Compare this to the chromatogram of a sample that has been subjected to your experimental conditions. The appearance of new peaks or a decrease in the main peak area is indicative of degradation. - Use the troubleshooting guide in Problem 1 to identify and mitigate the cause of degradation. |
| Peptide Aggregation | Peptides, especially those with hydrophobic residues, can aggregate in solution, which may appear as multiple peaks or a broadened main peak in an HPLC chromatogram. | - Try dissolving the peptide in a different solvent system. - Sonication can sometimes help to break up aggregates. - Analyze the peptide at a lower concentration. |
Quantitative Data on Peptide Stability
While specific degradation kinetics for the this compound peptide are not publicly available, the following tables provide representative data for the stability of model short peptides under various conditions. This information can serve as a general guideline for handling your this compound peptide.
Table 1: Effect of Storage Temperature on the Stability of a Model Nonapeptide in Solution (pH 7.4) over 7 Days.
| Storage Temperature (°C) | Percent of Intact Peptide Remaining |
| 25 | 65% |
| 4 | 85% |
| -20 | >95% |
| -80 | >99% |
| Data is illustrative and based on general knowledge of peptide stability. |
Table 2: Impact of Freeze-Thaw Cycles on the Integrity of a Model Nonapeptide Solution.
| Number of Freeze-Thaw Cycles | Percent of Intact Peptide Remaining |
| 1 | 98% |
| 3 | 90% |
| 5 | 82% |
| 10 | 68% |
| Data is illustrative and based on general knowledge of peptide stability. |
Experimental Protocols
Protocol: Assessment of this compound Peptide Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for assessing the stability of the this compound peptide under specific experimental conditions.
Materials:
-
This compound peptide, lyophilized
-
High-purity water (HPLC grade)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Buffer of choice (e.g., PBS, pH 7.4)
-
RP-HPLC system with a C18 column
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in high-purity water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound peptide.
-
Reconstitute the peptide in the buffer of choice to a known concentration (e.g., 1 mg/mL). This will be your time-zero (T=0) sample.
-
-
Incubation under Stress Conditions:
-
Aliquot the this compound stock solution into several low-protein-binding tubes.
-
Incubate these aliquots under the conditions you wish to test (e.g., 37°C in cell culture media, room temperature on the benchtop, etc.).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from the incubation.
-
If the sample contains proteins (e.g., from cell culture media), precipitate the proteins by adding an equal volume of cold acetonitrile, vortex, and centrifuge at high speed for 10 minutes. Collect the supernatant containing the peptide.
-
Immediately analyze the sample by RP-HPLC or store it at -80°C until analysis.
-
-
RP-HPLC Analysis:
-
Inject a standard amount of each sample onto the C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound peptide in the T=0 sample.
-
Integrate the area of this peak for all time points.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for decreased this compound activity.
Caption: Experimental workflow for peptide stability assessment.
Caption: Common chemical degradation pathways for peptides.
References
Technical Support Center: Synthesis of High-Purity G280-9
Important Notice: Initial searches for "G280-9" did not yield information on a chemical compound. Results primarily reference the Gulfstream G280 aircraft. The following information is based on a likely misinterpretation of the query and addresses challenges in the synthesis of a hypothetical complex molecule, drawing parallels from common issues in synthetic organic chemistry. If "this compound" refers to a different substance, please provide additional details for a more accurate response.
Troubleshooting Guides
This section provides troubleshooting advice for common issues encountered during the synthesis and purification of complex organic molecules, which may be applicable to a compound like this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, product degradation. | Optimize reaction conditions (temperature, time, catalyst loading). Use high-purity starting materials and anhydrous solvents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). |
| Presence of Impurities | Unreacted starting materials, byproduct formation, residual catalyst. | Monitor reaction progress using techniques like TLC or LC-MS to ensure complete conversion. Employ appropriate purification methods such as column chromatography, recrystallization, or preparative HPLC. Use metal scavengers to remove residual catalysts. |
| Difficulty in Purification | Similar polarity of product and impurities, product instability on silica gel. | Explore different solvent systems for chromatography. Consider using alternative stationary phases (e.g., alumina, reverse-phase silica). If the product is unstable, minimize exposure to the stationary phase and use a rapid purification technique. |
| Product Degradation | Sensitivity to air, moisture, light, or temperature. | Handle the compound under an inert atmosphere. Use degassed and anhydrous solvents. Store the final product at low temperatures and protected from light. |
| Inconsistent Results | Variability in reagent quality, reaction setup, or workup procedure. | Ensure all reagents are of high purity and their quality is consistent across batches. Standardize all experimental procedures and ensure accurate measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in the synthesis of complex molecules?
A1: Common impurities include unreacted starting materials, reagents, byproducts from side reactions, and residual catalysts (e.g., palladium from cross-coupling reactions). Degradation products can also form during the reaction or workup.
Q2: How can I effectively remove residual metal catalysts from my final product?
A2: Several methods can be employed to remove metal catalysts. These include:
-
Column Chromatography: Often effective but may not remove all traces.
-
Treatment with Metal Scavengers: Specific reagents designed to bind to and precipitate metal catalysts.
-
Activated Carbon Treatment: Can adsorb metal impurities.
-
Recrystallization: Can be effective if the catalyst is not incorporated into the crystal lattice.
Q3: My compound appears to be degrading during chromatographic purification. What can I do?
A3: Degradation on silica gel is a common issue for sensitive compounds. Consider the following:
-
Deactivate the Silica Gel: Treat the silica gel with a base (e.g., triethylamine) or an acid, depending on the stability of your compound.
-
Use a Different Stationary Phase: Alumina or reverse-phase silica may be more suitable.
-
Minimize Contact Time: Use flash chromatography with a higher flow rate.
-
Alternative Purification: Consider recrystallization or preparative HPLC with a suitable mobile phase.
Experimental Workflow & Logic
The following diagram illustrates a typical workflow for the synthesis and purification of a high-purity chemical compound.
Caption: A generalized workflow for chemical synthesis and purification.
Technical Support Center: Overcoming Low Affinity of G280-9 for HLA-A2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low affinity of the G280-9 peptide for the HLA-A2 molecule.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its affinity for HLA-A2 important?
A1: this compound is a peptide derived from the melanoma-associated antigen glycoprotein 100 (gp100). Its ability to bind to the Human Leukocyte Antigen A2 (HLA-A2) is a critical step in the presentation of this antigen to cytotoxic T-lymphocytes (CTLs), which can then recognize and kill tumor cells. A low binding affinity can lead to insufficient antigen presentation and a weak anti-tumor immune response.
Q2: What is the amino acid sequence of the wild-type this compound peptide?
A2: The amino acid sequence of the wild-type this compound peptide is Tyr-Leu-Glu-Pro-Gly-Pro-Val-Thr-Ala (YLEPGPVTA).[1]
Q3: Are there known modifications to this compound that improve HLA-A2 affinity?
A3: Yes, a well-documented modification is the G280-9V variant, also known as a heteroclitic peptide. In this variant, the C-terminal anchor residue at position 9 is substituted from Alanine (A) to Valine (V), resulting in the sequence YLEPGPVTV.[2] This modification is designed to enhance the stability of the peptide-MHC complex.[3][4][5]
Q4: How can I measure the binding affinity of this compound and its analogs to HLA-A2?
A4: Several assays can be used to quantify peptide-MHC binding affinity. The most common are cell-based assays, such as the T2 cell binding assay, and cell-free biochemical assays, like fluorescence polarization (FP) competition assays.[6][7] These assays typically determine the half-maximal inhibitory concentration (IC50), which is a measure of the peptide's ability to compete with a known high-affinity labeled peptide for binding to the MHC molecule.[6]
Q5: What are "anchor residues" and how do they relate to peptide-MHC affinity?
A5: Anchor residues are specific amino acids within a peptide that fit into corresponding pockets of the MHC binding groove, playing a crucial role in the stability of the peptide-MHC interaction. For HLA-A2, the primary anchor residues are typically at position 2 (P2) and the C-terminus (P9).[4][5] Modifying these residues to better fit the HLA-A2 binding pockets is a common strategy to increase binding affinity.[3][8]
Troubleshooting Guides
T2 Cell-Based Binding Assay
Issue: Low or no signal (low Mean Fluorescence Intensity - MFI)
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Ensure peptides are properly stored (lyophilized at -20°C or -80°C) and freshly dissolved in a suitable solvent like DMSO before use. |
| Insufficient Peptide Concentration | Perform a dose-response experiment with a wider range of peptide concentrations. For low-affinity peptides, higher concentrations may be necessary to see a signal.[9] |
| Low HLA-A2 Expression on T2 Cells | Culture T2 cells in the presence of a low concentration of a known high-affinity HLA-A2 binding peptide (e.g., influenza M1 peptide) to maintain surface HLA-A2 expression. Ensure cells are healthy and in the logarithmic growth phase. |
| Suboptimal Incubation Time | Optimize the incubation time for peptide pulsing. While overnight incubation is common, shorter or longer times may be necessary depending on the peptide's on/off rates. |
| Antibody Staining Issues | Use a validated anti-HLA-A2 antibody at its optimal concentration. Ensure the antibody is not expired and has been stored correctly. |
Issue: High Background Signal
| Possible Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Include an isotype control antibody to assess non-specific binding. Increase the number of wash steps after antibody incubation. |
| Cell Clumping | Gently pipette to resuspend cells and avoid vigorous vortexing. Filter cells through a cell strainer before analysis if clumping persists. |
| Autofluorescence | Include an unstained cell control to determine the baseline autofluorescence of the T2 cells. |
Fluorescence Polarization (FP) Based Competition Assay
Issue: Low Polarization Window (small difference between free and bound probe)
| Possible Cause | Troubleshooting Step |
| Probe Peptide Issues | Ensure the fluorescently labeled probe peptide has high purity and is known to bind HLA-A2 with high affinity. The concentration of the probe should be well below the Kd of the interaction.[10] |
| Inactive MHC Molecules | Use purified, recombinant HLA-A2 molecules that have been properly refolded and are functionally active. Avoid repeated freeze-thaw cycles. |
| Buffer Composition | Optimize the assay buffer. Some buffer components can interfere with the assay. Avoid using bovine serum albumin (BSA) as it can bind to some fluorophores; consider bovine gamma globulin (BGG) as an alternative.[11] |
Issue: High Variability in Readings
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the competitor peptides and the probe. |
| Plate Issues | Use non-binding microplates to prevent the tracer from sticking to the plastic, which can increase polarization.[11] |
| Instrument Settings | Optimize the plate reader settings, including gain, Z-height, and integration time, to ensure a stable signal with low variability.[10] |
Quantitative Data Summary
| Peptide | Sequence | Modification | Reported HLA-A2 Binding Affinity |
| This compound | YLEPGPVTA | Wild-Type | Low |
| G280-9V | YLEPGPVTV | A9V Substitution | High[2] |
Experimental Protocols
T2 Cell-Based Peptide Binding Assay
This protocol assesses the ability of a test peptide to stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in the transporter associated with antigen processing (TAP).
Materials:
-
T2 cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Test peptides (e.g., this compound, G280-9V) and control peptides (high-affinity positive control, e.g., Influenza M1; negative control)
-
Serum-free medium (e.g., AIM-V)
-
Human β2-microglobulin
-
FITC- or PE-conjugated anti-HLA-A2 monoclonal antibody
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom plate
Procedure:
-
Culture T2 cells to a density of 0.5-1 x 10^6 cells/mL.
-
Harvest and wash the T2 cells twice with serum-free medium.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the test and control peptides in serum-free medium containing human β2-microglobulin (final concentration ~5 µg/mL).
-
Add 100 µL of the peptide solutions to the wells containing T2 cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18 hours.
-
Wash the cells twice with FACS buffer to remove unbound peptide.
-
Resuspend the cells in FACS buffer containing the anti-HLA-A2 antibody at its predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the Mean Fluorescence Intensity (MFI) of HLA-A2 staining for each peptide concentration.
Cell-Free Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of a test peptide to purified HLA-A2 molecules by its ability to compete with a fluorescently labeled high-affinity probe peptide.
Materials:
-
Purified, recombinant soluble HLA-A2 molecules
-
Fluorescently labeled high-affinity HLA-A2 binding peptide (probe)
-
Unlabeled test peptides (competitors)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Black, non-binding 96- or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptides in the assay buffer.
-
In each well of the microplate, add a fixed concentration of purified HLA-A2 and the fluorescently labeled probe peptide.
-
Add the serially diluted competitor peptides to the wells. Include controls for no competitor (maximum polarization) and no HLA-A2 (minimum polarization).
-
Incubate the plate at room temperature for 24-72 hours to reach equilibrium. The incubation time should be optimized for the specific assay components.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the probe peptide binding.
Visualizations
Caption: Workflow for the T2 cell-based peptide binding assay.
Caption: Simplified T-cell receptor (TCR) signaling pathway upon pMHC recognition.
References
- 1. Three Phase II Cytokine Working Group Trials of gp100 (210M) Peptide Plus High-Dose Interleukin-2 in Patients With HLA-A2–Positive Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modification of MHC anchor residues generates heteroclitic peptides that alter TCR binding and T-cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Modification of MHC anchor residues generates heteroclitic peptides that alter TCR binding and T cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of a tumor-derived peptide at an HLA-A2 anchor residue can alter the conformation of the MHC-peptide complex: probing with TCR-like recombinant antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Anchor-Modified Peptides Targeting Mutated RAS Are Promising Candidates for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. HLA-A2 subtypes are functionally distinct in peptide binding and presentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: G280-9 Experiments
Disclaimer: Initial searches for "this compound" in the context of life sciences and drug development did not yield specific results. The information provided below is based on a hypothetical scenario where This compound is a novel, potent, and selective small molecule inhibitor of MEK1/2 kinases , common targets in cancer therapy. This guide is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with the hypothetical MEK1/2 inhibitor, this compound.
| Problem / Observation | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of downstream targets (e.g., p-ERK). | 1. Compound Degradation: Improper storage of this compound. 2. Insufficient Concentration: The concentration of this compound used is too low for the specific cell line. 3. Incorrect Timing: The incubation time is not optimal for observing the desired effect. | 1. Storage: Store this compound stock solutions at -80°C and working solutions at -20°C. Avoid repeated freeze-thaw cycles. 2. Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Time-Course: Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal incubation period. |
| High levels of cell death even at low concentrations. | 1. Off-Target Effects: this compound may have off-target cytotoxic effects in your specific cell model. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high. | 1. Lower Concentration: Use the lowest effective concentration of this compound. 2. Solvent Control: Ensure the final concentration of the solvent in your culture medium is below a non-toxic threshold (typically <0.1% for DMSO). Always include a vehicle-only control. |
| Compound precipitation in culture medium. | Poor Solubility: this compound has limited solubility in aqueous solutions. | 1. Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 2. Pre-warming Medium: Pre-warm the cell culture medium to 37°C before adding the compound. 3. Vortexing: Gently vortex the diluted compound before adding it to the cell culture. |
| Variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven number of cells plated across wells. 2. Pipetting Errors: Inaccurate dilution or dispensing of this compound. | 1. Cell Counting: Ensure accurate cell counting and even distribution during plating. 2. Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a hypothetical selective inhibitor of MEK1 and MEK2 (MEK1/2), which are dual-specificity protein kinases in the MAPK/ERK signaling pathway. By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (ERK1/2), leading to the downregulation of downstream signaling and potentially inducing cell cycle arrest or apoptosis in susceptible cancer cell lines.
Q2: How should I store and handle this compound?
A2: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For stock solutions, dissolve the compound in a suitable solvent like DMSO to a high concentration (e.g., 10 mM) and store in small aliquots at -80°C. Working solutions can be prepared by diluting the stock solution in cell culture medium and should be stored at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Q3: What are the expected downstream effects of this compound treatment?
A3: The primary downstream effect of this compound treatment is the reduction of phosphorylated ERK1/2 (p-ERK1/2). This can be observed by Western blot analysis. Other downstream effects may include changes in the expression of cell cycle regulators (e.g., Cyclin D1) and apoptosis markers (e.g., cleaved PARP).
Q4: Can this compound be used in in vivo studies?
A4: The suitability of this compound for in vivo studies would depend on its pharmacokinetic and pharmacodynamic properties, which would need to be determined experimentally. This would involve studies on its solubility, stability, metabolism, and toxicity in animal models.
Quantitative Data Summary
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour incubation period, as determined by a cell viability assay (e.g., MTT or CellTiter-Glo®).
| Cell Line | Cancer Type | BRAF Status | KRAS Status | This compound IC50 (nM) |
| A375 | Melanoma | V600E Mutant | Wild-Type | 50 |
| HT-29 | Colorectal Cancer | V600E Mutant | Wild-Type | 75 |
| HCT116 | Colorectal Cancer | Wild-Type | G13D Mutant | 250 |
| MCF-7 | Breast Cancer | Wild-Type | Wild-Type | >1000 |
| Panc-1 | Pancreatic Cancer | Wild-Type | G12D Mutant | 300 |
Experimental Protocols
Protocol: Western Blot Analysis of p-ERK Inhibition by this compound
-
Cell Seeding: Plate cells (e.g., A375) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0, 10, 50, 100, 500 nM) in complete cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired time (e.g., 6 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Validation & Comparative
A Comparative Guide to G280-9 Peptide and its Alternatives in Melanoma Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the G280-9 peptide vaccine and its alternatives in the field of melanoma research. The information presented is supported by experimental data from various clinical trials to aid in the evaluation of these immunotherapeutic agents.
Introduction to Peptide Vaccines in Melanoma
Melanoma, a highly immunogenic tumor, expresses several tumor-associated antigens (TAAs) that can be targeted by the immune system. Peptide vaccines, which utilize short amino acid sequences derived from these TAAs, represent a promising strategy to elicit a potent and specific anti-tumor T-cell response. Key TAAs in melanoma include gp100, MART-1 (Melan-A), and tyrosinase. The this compound peptide is derived from the gp100 antigen. This guide will compare the this compound peptide with other gp100-derived peptides, as well as peptides from MART-1 and tyrosinase.
Comparative Analysis of Melanoma Peptide Vaccines
The efficacy of peptide vaccines is influenced by several factors, including the choice of peptide, the use of adjuvants to enhance the immune response, and the overall treatment regimen. Below is a summary of clinical trial data for the this compound peptide and its prominent alternatives.
Table 1: Immunological and Clinical Responses to G280-9V Peptide Vaccine
| Trial/Study | Adjuvant/Delivery | Number of Patients | Immunological Response (ELISPOT/Tetramer) | Clinical Response (Objective Response Rate) | Survival Data |
| G280-9V | Autologous Dendritic Cells | 12 | 67% (ELISPOT), 100% (Tetramer)[1] | 17% (Partial Response), 25% (Stable Disease)[1] | Median Survival: 37.6 months[1] |
Table 2: Immunological and Clinical Responses to Alternative gp100 Peptide Vaccines
| Peptide | Adjuvant/Co-treatment | Number of Patients | Immunological Response (ELISPOT/CTL activity) | Clinical Response (Objective Response Rate) | Survival Data |
| gp100:209-217(210M) | Interleukin-2 (IL-2) | 185 (86 in vaccine arm) | High levels of circulating T-cells capable of killing melanoma cells in vitro[2][3] | 16%[2][4][5] | Median Overall Survival: 17.8 months[2][4]; Progression-Free Survival: 2.2 months[2][4] |
| gp100:209-217(210M) + gp100:280-288(288V) | Anti-CTLA-4 Antibody (MDX-010) | 14 | Not specified | 21% (2 complete, 1 partial)[6] | Not specified |
| gp100-in4 (HLA-A*2402 restricted) | Incomplete Freund's Adjuvant (IFA) | Not specified | Induced antigen-specific T-cell responses[7] | No objective anti-tumor effects observed[7] | Not specified |
| gp100(280) | Montanide ISA-51 or QS-21 | 22 | 14% CTL response[8] | Not the primary endpoint, but favorable survival observed[8] | Overall survival of 75% at 4.7 years follow-up[8] |
Table 3: Immunological and Clinical Responses to MART-1 and Tyrosinase Peptide Vaccines
| Peptide | Adjuvant/Co-treatment | Number of Patients | Immunological Response (ELISPOT/DTH) | Clinical Response (Objective Response Rate) | Survival Data |
| MART-1(27-35) | Incomplete Freund's Adjuvant (IFA) | 25 | 12 of 20 patients by ELISPOT; 13 of 25 developed positive skin test | Not specified | Immune response correlated with prolonged relapse-free survival[9] |
| MART-1(26-35, 27L) + gp100(209-217, 210M) | IFN-α | 7 (evaluable) | 5 of 7 showed enhanced CD8+ T-cell recognition of peptides and melanoma cells[10] | No major responses; 2 patients had long-lasting disease stabilization[10] | Not specified |
| Tyrosinase peptides | GM-CSF | 18 | Induction of tyrosinase-reactive T-cells in 4 patients[11] | 1 patient showed a mixed response; 2 had stable disease[11][12] | Not specified |
| MART-1(26-35, 27L) + gp100(209-217, 210M) + Tyrosinase(368-376, 370D) | PF-3512676 (TLR-9 agonist) + GM-CSF | 20 (evaluable) | 9 of 20 patients had a positive ELISPOT response | 2 Partial Responses, 8 Stable Disease[13] | Median Overall Survival: 13.4 months; Median Progression-Free Survival: 1.9 months[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are outlines of key experimental protocols used to assess the immunogenicity of peptide vaccines.
Enzyme-Linked Immunospot (ELISPOT) Assay Protocol
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level, often used to measure T-cell responses to specific peptides.
Objective: To determine the number of peptide-specific T-cells producing a specific cytokine (e.g., IFN-γ).
Materials:
-
PVDF-membrane 96-well plates
-
Anti-cytokine capture and detection antibodies
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
Peripheral blood mononuclear cells (PBMCs) from vaccinated patients
-
Peptide of interest
-
Control peptides (irrelevant peptide and positive control)
-
Cell culture medium
Procedure:
-
Plate Coating: Coat the 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.
-
Cell Plating: Wash the plate and block with a blocking buffer. Add patient PBMCs to the wells in triplicate.
-
Peptide Stimulation: Add the specific melanoma peptide, a negative control peptide, and a positive control (e.g., phytohemagglutinin) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
Detection: Wash the wells and add a biotinylated detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Spot Development: Add the BCIP/NBT substrate solution and incubate until distinct spots emerge.
-
Analysis: Wash the plate with distilled water and allow it to dry. Count the spots using an automated ELISPOT reader. A positive response is typically defined as a spot count significantly higher than the negative control wells.[13][14]
Chromium-51 (⁵¹Cr) Release Assay Protocol
This assay is a classic method to measure the cytotoxic activity of T-lymphocytes (CTLs).
Objective: To quantify the ability of patient-derived CTLs to lyse target cells presenting the specific melanoma peptide.
Materials:
-
⁵¹Cr (Sodium Chromate)
-
Target cells (e.g., T2 cells, which are TAP-deficient and can be pulsed with peptides)
-
Effector cells (patient-derived CTLs)
-
Peptide of interest
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate the target cells with ⁵¹Cr for 1-2 hours at 37°C. The ⁵¹Cr is taken up by the cells.
-
Washing: Wash the labeled target cells multiple times to remove excess, unincorporated ⁵¹Cr.
-
Plating: Plate the labeled target cells in a 96-well plate.
-
Effector Cell Addition: Add the effector CTLs at various effector-to-target (E:T) ratios.
-
Controls:
-
Spontaneous Release: Target cells with media only (no effector cells).
-
Maximum Release: Target cells with a detergent (e.g., Triton X-100) to cause complete lysis.
-
-
Incubation: Co-culture the effector and target cells for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of ⁵¹Cr in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and study methodologies.
Caption: T-Cell activation by a melanoma peptide vaccine.
References
- 1. Immunization using autologous dendritic cells pulsed with the melanoma-associated antigen gp100-derived G280-9V peptide elicits CD8+ immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gp100 peptide vaccine and interleukin-2 in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Melanoma Vaccine Improves Response Rate, Progression-Free Survival | MD Anderson Cancer Center [mdanderson.org]
- 4. phdres.caregate.net [phdres.caregate.net]
- 5. Peptide Vaccine Doubles Clinical Response Rate in Advanced Melanoma [theoncologynurse.com]
- 6. pnas.org [pnas.org]
- 7. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A*2402 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase 2 trial of vaccination with tyrosinase peptides and granulocyte-macrophage colony-stimulating factor in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. benchchem.com [benchchem.com]
- 16. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [en.bio-protocol.org]
A Comparative Guide to Melanoma Antigens: G280-9 (gp100:280-288) and Other Key Targets
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of several key melanoma-associated antigens, with a focus on G280-9, a peptide derived from the glycoprotein 100 (gp100) protein. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these targets for immunotherapeutic strategies.
Disclaimer: The antigen referred to as "this compound" is interpreted herein as the well-characterized HLA-A2 restricted peptide epitope from the gp100 protein, spanning amino acids 280-288 (sequence: YLEPGPVTA). This interpretation is based on common nomenclature in the field where "G" may denote gp100, "280" the starting residue, and "9" the peptide length.[1][2][3]
Introduction to Melanoma Antigens
The development of targeted immunotherapies for melanoma hinges on the identification and characterization of antigens that can be recognized by the immune system, particularly by T cells. These antigens are broadly classified based on their expression patterns. Melanocyte differentiation antigens , such as gp100, MART-1 (Melan-A), and Tyrosinase, are expressed by both healthy melanocytes and melanoma cells.[4][5][6] In contrast, cancer-testis antigens , like NY-ESO-1, are expressed in immune-privileged germ cells and aberrantly expressed in various tumor types, making them highly tumor-specific.[7][8] The choice of antigen for a therapeutic strategy depends on factors like immunogenicity, tumor expression levels, and the potential for on-target, off-tumor toxicities.
Antigen Comparison: this compound (gp100:280-288) vs. Other Melanoma Antigens
The following sections provide a comparative overview of this compound and other prominent melanoma antigens. Quantitative data on expression and immunogenicity are summarized in the tables below for ease of comparison.
This compound (gp100:280-288)
The this compound peptide is a naturally processed epitope from the gp100 protein, presented by the HLA-A2 molecule.[9] It has been a focal point of vaccine and adoptive cell therapy (ACT) research for melanoma. While it can be recognized by cytotoxic T lymphocytes (CTLs) at low concentrations, its natural form exhibits relatively low immunogenicity, which may be due to a lower affinity for the HLA-A2 molecule.[1][10] To counteract this, modified versions of the peptide, such as G280-9V (YLEPGPVTV ), have been developed to enhance HLA binding stability and increase immunogenicity.[9][11][12]
MART-1 (Melan-A)
Melanoma Antigen Recognized by T-cells 1 (MART-1), also known as Melan-A, is another melanocyte differentiation antigen. Peptides derived from MART-1 are also frequently recognized by tumor-infiltrating lymphocytes (TIL) in HLA-A2 positive patients.[6] Like gp100, MART-1 is a target for both vaccine and ACT approaches. However, its expression can be heterogeneous within and between tumors, which poses a challenge for therapies targeting this antigen alone.[6][13]
Tyrosinase
Tyrosinase is a key enzyme in the melanin synthesis pathway and is expressed in normal melanocytes and the majority of melanoma cell lines and tumor samples.[4][14] CTLs that recognize tyrosinase-derived peptides have been identified in melanoma patients, establishing it as a valid immunotherapeutic target.[4] A potential concern with targeting tyrosinase is the risk of destroying healthy melanocytes, which could lead to adverse effects.[4] Some identified tyrosinase antigens result from post-translational modifications, adding a layer of complexity to their processing and presentation.[15]
NY-ESO-1
NY-ESO-1 is a cancer-testis antigen, meaning its expression is largely restricted to tumor cells and male germ cells.[8] This tumor-specific expression pattern makes it an attractive target with a potentially lower risk of off-tumor toxicity compared to differentiation antigens. NY-ESO-1 elicits spontaneous and robust humoral (antibody) and cellular (T-cell) immune responses in patients.[8] It is a promising target for various immunotherapies, including engineered T-cell receptor (TCR) therapies, which have shown significant clinical responses in patients with melanoma and other cancers expressing this antigen.[7][8]
Quantitative Data Summary
Table 1: Antigen Expression in Melanoma
| Antigen | Type | Expression in Metastatic Melanoma | Heterogeneity |
| gp100 | Differentiation | ~90% of lesions show some expression | High; variable intensity and percentage of positive cells[6] |
| MART-1 | Differentiation | ~85-90% of lesions show some expression | High; can be absent in a subset of lesions[6] |
| Tyrosinase | Differentiation | Expressed in most melanoma cell lines and samples[4] | Moderate; lower percentage of positive cells than gp100/MART-1 in some lesions[5] |
| NY-ESO-1 | Cancer-Testis | ~25-50% of metastatic melanomas[7] | Variable |
Table 2: Immunogenicity and Clinical Responses
| Antigen/Therapy | Immunologic Response Metric | Clinical Response Data |
| This compound (Peptide Vaccine) | CTL responses detected in 14% of patients in one Phase I trial.[3] | In a trial of G280-9V pulsed dendritic cells, 2/12 (17%) patients had partial responses and 3/12 (25%) had stable disease.[12] |
| G280-9V (Dendritic Cell Vaccine) | CD8+ immunity observed in 67% of patients (ELISPOT) and 100% (tetramer assay).[12] | Median survival of 37.6 months in the treated population.[12] |
| MART-1 (TIL Therapy) | T-cell reactivity detected in ~39% of TIL cultures from HLA-A*0201+ patients.[16] | Clinical responses are associated with adoptive transfer of TILs, but not specifically correlated to MART-1 reactivity alone. |
| Tyrosinase (Peptide Vaccine) | Peptides found to be more immunogenic than gp100 peptides in a direct comparison study.[10] | Clinical benefit in vaccine settings is under investigation; a key target for TIL. |
| NY-ESO-1 (TCR-T Cell Therapy) | Genetically engineered T-cells recognize and kill NY-ESO-1 expressing cells. | Objective clinical responses in 11 of 20 (55%) melanoma patients in a Phase I/II trial.[7] |
| NY-ESO-1 (Vaccine + Ipilimumab) | T-cell responses detected in 75% of patients. | Best responses were stable disease in 4 of 8 patients.[17][18] |
Visualizations: Pathways and Workflows
Signaling and Experimental Diagrams
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: MHC Class I presentation of the this compound peptide.
Caption: Workflow for an IFN-γ ELISpot assay.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tyrosinase gene codes for an antigen recognized by autologous cytolytic T lymphocytes on HLA-A2 melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Analysis of expression of the melanoma-associated antigens MART-1 and gp100 in metastatic melanoma cell lines and in in situ lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Facebook [cancer.gov]
- 12. Immunization using autologous dendritic cells pulsed with the melanoma-associated antigen gp100-derived G280-9V peptide elicits CD8+ immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MART-1- and gp100-expressing and -non-expressing melanoma cells are equally proliferative in tumors and clonogenic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
- 15. An HLA-A2-restricted tyrosinase antigen on melanoma cells results from posttranslational modification and suggests a novel pathway for processing of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frequency of MART-1/MelanA and gp100/PMel17-Specific T Cells in Tumor Metastases and Cultured Tumor-Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. A phase 1 study of NY-ESO-1 vaccine + anti-CTLA4 antibody Ipilimumab (IPI) in patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: G280-9 Native Peptide vs. Modified G280-9V in Cancer Immunotherapy
For researchers and professionals in drug development, the choice of peptide antigens is a critical step in designing effective cancer vaccines. This guide provides an objective comparison of the native G280-9 peptide and its modified counterpart, G280-9V, both derived from the melanoma-associated antigen gp100. We will delve into the rationale behind the modification, compare their performance based on experimental data, and provide detailed protocols for the key assays used in their evaluation.
The this compound peptide is a naturally occurring epitope, a small fragment of a protein that can be recognized by the immune system. Specifically, it is a 9-amino acid peptide (YLEPGPVTA) derived from the gp100 protein, which is commonly found on the surface of melanoma cells. This makes it a target for immunotherapies aimed at training the immune system to recognize and attack cancerous cells.
The G280-9V peptide is a synthetic, modified version of this compound. The modification consists of a single amino acid substitution at position 9, where the original alanine (A) is replaced by a valine (V), resulting in the sequence YLEPGPVTV. This change is not arbitrary; it is a strategic alteration known as an "anchor modification."
The Rationale for Modification: Enhancing Immune Recognition
The ability of a peptide to elicit an immune response is heavily dependent on its ability to bind to Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells. This peptide-MHC complex is what is recognized by T cells, the primary soldiers of the adaptive immune system. The valine substitution in G280-9V is designed to improve the peptide's binding affinity and stability with the HLA-A2 molecule, a common type of MHC class I molecule in the human population.[1] A more stable peptide-MHC complex leads to a more prolonged presentation to T cells, which can result in a more robust and effective immune response.
Performance Comparison: this compound vs. G280-9V
The true measure of a peptide vaccine candidate lies in its performance in preclinical and clinical studies. Here, we compare this compound and G280-9V based on their immunogenicity and clinical outcomes.
Immunogenicity
A key indicator of a peptide's effectiveness is its ability to stimulate T cells. Studies have directly compared the immunogenicity of this compound and G280-9V by measuring the generation of peptide-specific T cells from the peripheral blood mononuclear cells (PBMCs) of melanoma patients.
In a study by Topalian et al., in vitro restimulation with the modified G280-9V peptide resulted in the generation of specific anti-peptide lymphocytes from a higher percentage of post-immunization patient samples compared to the native this compound peptide.[1] This suggests that the G280-9V peptide is more effective at stimulating a T-cell response.
| Peptide | Post-Immune PBMC Samples Showing Specific Lymphocyte Generation[1] |
| This compound | 4 out of 6 (66.7%) |
| G280-9V | 5 out of 6 (83.3%) |
It is important to note that the cytotoxic T lymphocytes (CTLs) generated in response to the G280-9V peptide were also capable of recognizing and killing tumor cells presenting the native this compound peptide.[1] This cross-reactivity is crucial for the therapeutic efficacy of the modified peptide.
Clinical Response
While enhanced immunogenicity is a promising indicator, the ultimate goal is to achieve a clinical response in patients. A study by Aarntzen et al. compared the clinical and immunological responses in advanced melanoma patients vaccinated with dendritic cells loaded with either wild-type gp100 peptides (including this compound) or modified gp100 peptides (including G280-9V).
The study found that while vaccination with peptide-loaded dendritic cells could lead to long-term clinical responses in a subset of patients, the use of modified peptides, including G280-9V, did not result in a significantly enhanced immune or clinical response compared to the wild-type peptides in this particular trial.[2][3]
| Patient Group | Number of Patients with Antigen-Specific T cells[3] | Long-term Complete Responders[3] |
| Wild-type gp100 peptides (including this compound) | 2 out of 15 | 1 |
| Modified gp100 peptides (including G280-9V) | 1 out of 12 | 1 |
These findings highlight the complexity of translating enhanced in vitro immunogenicity into improved clinical outcomes and underscore the importance of comprehensive clinical evaluation.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in evaluating these peptides, the following diagrams illustrate the antigen presentation pathway and a typical experimental workflow for assessing peptide immunogenicity.
Caption: Diagram of the antigen presentation pathway for this compound/G280-9V.
Caption: A typical experimental workflow for comparing the immunogenicity of this compound and G280-9V.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, here are detailed methodologies for the key experiments involved in comparing this compound and G280-9V.
Peptide Pulsing of Dendritic Cells
This protocol outlines the process of loading dendritic cells (DCs) with the peptides of interest for subsequent T-cell stimulation.
-
DC Culture: Generate immature DCs from patient monocytes by culturing in the presence of GM-CSF and IL-4.
-
DC Maturation: Induce DC maturation using a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) to enhance their antigen-presenting capabilities.
-
Peptide Loading:
-
Harvest mature DCs and wash with serum-free medium.
-
Resuspend DCs at a concentration of 1-2 x 10^6 cells/mL.
-
Add the this compound or G280-9V peptide at a final concentration of 10-50 µg/mL.
-
Incubate for 2-4 hours at 37°C in a humidified CO2 incubator.
-
-
Washing: Wash the peptide-pulsed DCs three times with culture medium to remove any unbound peptide.
-
Co-culture: The peptide-pulsed DCs are now ready to be co-cultured with isolated T cells to assess immunogenicity.
IFN-γ ELISPOT Assay
The ELISPOT assay is a highly sensitive method for quantifying the number of peptide-specific, IFN-γ-secreting T cells.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for at least 2 hours at 37°C.
-
Cell Plating: Add responder T cells (PBMCs or isolated CD8+ T cells) to the wells, followed by the peptide-pulsed DCs (stimulator cells) at an appropriate effector-to-target ratio. Include positive (e.g., PHA) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Detection:
-
Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
-
Development: Add a substrate solution (e.g., BCIP/NBT) and monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Tetramer Staining and Flow Cytometry
Tetramer staining allows for the direct visualization and quantification of antigen-specific T cells.
-
Cell Preparation: Isolate PBMCs or T cells from patient blood samples.
-
Staining:
-
Incubate the cells with a fluorescently labeled HLA-A2/peptide tetramer (either this compound or G280-9V) for 30-60 minutes at 4°C in the dark.
-
Add fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest. Incubate for another 30 minutes at 4°C.
-
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events to identify the rare population of antigen-specific T cells.
-
Analysis: Analyze the flow cytometry data using appropriate software to gate on the CD8+ T-cell population and quantify the percentage of cells that are positive for the tetramer.
Conclusion
The modification of the native this compound peptide to G280-9V represents a rational approach to enhance its immunogenicity by improving its binding to MHC molecules. While in vitro studies have shown that G280-9V can stimulate a greater T-cell response, the translation of this enhanced immunogenicity to superior clinical outcomes remains an area of active investigation. This guide provides the foundational knowledge and experimental framework for researchers to further explore and compare these and other peptide-based cancer vaccine candidates.
References
- 1. Immunization against epitopes in the human melanoma antigen gp100 following patient immunization with synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wild-type and modified gp100 peptide-pulsed dendritic cell vaccination of advanced melanoma patients can lead to long-term clinical responses independent of the peptide used - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wild-type and modified gp100 peptide-pulsed dendritic cell vaccination of advanced melanoma patients can lead to long-term clinical responses independent of the peptide used - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of T-Cells Stimulated with G280-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological cross-reactivity of T-cells stimulated with the G280-9 peptide, a key epitope derived from the melanoma-associated antigen gp100. Understanding the specificity and potential for off-target effects of T-cell responses is critical for the development of safe and effective cancer immunotherapies. This document summarizes available experimental data, details relevant protocols, and visualizes key pathways and workflows to facilitate informed research and development decisions.
Introduction to this compound and T-Cell Cross-Reactivity
The this compound peptide, with the amino acid sequence YLEPGPVTA, is one of several epitopes identified from the gp100 protein that can be recognized by cytotoxic T-lymphocytes (CTLs) in the context of the HLA-A2 molecule.[1][2] Its ability to elicit anti-melanoma T-cell responses has made it a target for cancer vaccine development. However, a crucial aspect of developing peptide-based immunotherapies is the characterization of T-cell cross-reactivity. This phenomenon, where a single T-cell receptor (TCR) recognizes multiple different peptide-MHC complexes, is essential for broad pathogen surveillance but also carries the risk of autoimmune responses if the T-cells target self-antigens on healthy tissues.[3][4][5][6]
This guide examines the immunogenicity and cross-reactivity profile of this compound and its modified counterparts in comparison to other melanoma-associated antigens.
Comparative Immunogenicity of this compound and Other Melanoma Peptides
While direct head-to-head cross-reactivity studies are limited, data from various clinical and preclinical studies allow for a comparative assessment of the immunogenicity of this compound and other well-characterized melanoma-associated antigens. The G280-9V peptide, a modified version of this compound, has been evaluated in a clinical trial for patients with advanced melanoma.
Table 1: Immunogenicity of G280-9V in Advanced Melanoma Patients [7]
| Immunological Assay | Metric | Result |
| IFN-γ ELISPOT | Percentage of patients with CD8+ immunity to native G280 | 67% (8 out of 12) |
| Tetramer Assay | Percentage of patients with CD8+ immunity to native G280 | 100% (12 out of 12) |
| 51Cr Release Assay | Percentage of patients with measurable high-avidity CTL activity | 100% (9 out of 9 tested) |
Table 2: Comparative T-Cell Responses to Different Melanoma Peptides (Data from various studies)
| Peptide (Antigen) | Modification | Context | Key Findings | Reference |
| This compound (gp100) | Native | In vitro stimulation | Induced melanoma-reactive CTLs from only 2 of 7 patients after multiple restimulations. | [2] |
| This compound (gp100) | Modified (amino acid substitutions at HLA-A*0201-binding anchors) | In vitro stimulation | Induced melanoma-reactive CTLs from all 7 patients. | [2] |
| g209-2M (gp100) | Modified (single amino acid substitution) | Clinical trial (vaccine + IL-2) | 91% of patients successfully immunized; 42% objective cancer responses. No reactivity against g280-288. | [8] |
| MART-127-35 (MART-1) | Native | In vitro and in vivo studies | Immunodominant epitope, frequently recognized by TILs in HLA-A2+ patients. | [8][9][10] |
| g209 (gp100) | Native | In vitro studies | One of five epitopes identified in the gp100 molecule recognized by TILs. | [8] |
Note: The data presented in Table 2 are from different studies and experimental settings, and therefore direct comparison of percentages should be interpreted with caution.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to assess T-cell cross-reactivity.
Protocol 1: In Vitro Stimulation of T-Cells with Peptide Pools
This protocol outlines the general procedure for stimulating peripheral blood mononuclear cells (PBMCs) with a peptide of interest to expand antigen-specific T-cells.
-
PBMC Isolation: Isolate PBMCs from fresh blood using density gradient separation (e.g., Ficoll-Paque).
-
Peptide Preparation: Reconstitute the this compound peptide (and other control peptides) in a suitable solvent like DMSO to create a stock solution. Further dilute in cell culture medium to a working concentration (typically 1-10 µg/mL per peptide).
-
T-Cell Stimulation:
-
Plate 1 x 107 PBMCs in 900 µL of T-cell culture medium in a 24-well plate.
-
Add 100 µL of the 10X peptide working solution to each well.
-
Incubate at 37°C and 5% CO2 for 5-6 hours.
-
To block cytokine secretion for intracellular staining, add a protein transport inhibitor (e.g., Brefeldin A) for the final few hours of incubation.[11]
-
-
Analysis: Activated T-cells can be analyzed for cytokine production (e.g., IFN-γ, TNF-α) via intracellular cytokine staining and flow cytometry, or the frequency of cytokine-secreting cells can be quantified using an ELISPOT assay.[11]
Protocol 2: ELISPOT Assay for Quantifying Antigen-Specific T-Cells
The ELISPOT (Enzyme-Linked Immunospot) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash thoroughly with sterile PBS.
-
Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) diluted in PBS and incubate overnight at 4°C.
-
Wash the plate with PBS to remove unbound antibody.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of effector cells (e.g., stimulated PBMCs or a T-cell line).
-
Add peptide-pulsed target cells (e.g., T2 cells) or the peptide of interest directly to the wells.
-
Add the effector cells to the wells at a desired density (e.g., 2.5 x 105 cells/well).
-
Incubate the plate at 37°C and 5% CO2 for the desired stimulation period (typically 18-24 hours).
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine of interest and incubate.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Wash the plate and add a substrate solution that will form a colored precipitate.
-
-
Analysis:
-
Stop the reaction by washing with water.
-
Allow the plate to dry completely.
-
Count the number of spots in each well, where each spot represents a single cytokine-secreting cell. An automated ELISPOT reader is recommended for accurate quantification.
-
Protocol 3: T-Cell Cross-Reactivity Assay using Peptide-Pulsed T2 Cells
T2 cells are a human cell line deficient in TAP (transporter associated with antigen processing), making them unable to present endogenous peptides. This makes them ideal for presenting exogenously loaded peptides to assess T-cell reactivity.
-
Peptide Pulsing of T2 Cells:
-
Co-culture with Effector T-Cells:
-
Co-culture the peptide-pulsed T2 cells with this compound-stimulated T-cells (from Protocol 1) at a specific effector-to-target (E:T) ratio.
-
-
Readout:
-
Assess T-cell activation and cross-reactivity by measuring:
-
Cytokine Release: Use an ELISPOT or ELISA assay to quantify the release of cytokines like IFN-γ.[12][13]
-
Cytotoxicity: Perform a chromium (51Cr) release assay or a non-radioactive equivalent to measure the lysis of the peptide-pulsed T2 cells.
-
Upregulation of Activation Markers: Use flow cytometry to measure the expression of activation markers like CD107a on the T-cells.
-
-
Visualizations: Pathways and Workflows
T-Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates the general signaling cascade initiated upon the recognition of a peptide-MHC complex by the T-cell receptor.
Caption: TCR signaling upon peptide-MHC recognition.
Experimental Workflow for T-Cell Cross-Reactivity Assessment
The following diagram outlines a typical workflow for assessing the cross-reactivity of T-cells stimulated with a specific peptide.
Caption: Workflow for assessing T-cell cross-reactivity.
Conclusion
The this compound peptide and its modified variants are capable of inducing robust CD8+ T-cell responses against melanoma cells. The available data suggests that modifications to the peptide sequence can enhance its immunogenicity. While T-cells stimulated with a modified gp100 peptide (g209-2M) did not show cross-reactivity with the g280-288 peptide, more extensive studies are needed to fully delineate the cross-reactivity profile of this compound-stimulated T-cells against a broader range of self and tumor-associated antigens. The experimental protocols and workflows detailed in this guide provide a framework for conducting such critical assessments, which are paramount for the development of safe and effective T-cell-based cancer immunotherapies. Future research should focus on direct comparative studies to quantify the cross-reactivity of this compound-specific T-cells, thereby providing a clearer picture of its therapeutic potential and safety profile.
References
- 1. Identification of a novel peptide derived from the melanocyte-specific gp100 antigen as the dominant epitope recognized by an HLA-A2.1-restricted anti-melanoma CTL line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved induction of melanoma-reactive CTL with peptides from the melanoma antigen gp100 modified at HLA-A*0201-binding residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A structural basis of T cell cross-reactivity to native and spliced self-antigens presented by HLA-DQ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods [frontiersin.org]
- 5. Antigen Specific and Cross-Reactive T Cells in Protection and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunization using autologous dendritic cells pulsed with the melanoma-associated antigen gp100-derived G280-9V peptide elicits CD8+ immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frequency of MART-1/MelanA and gp100/PMel17-Specific T Cells in Tumor Metastases and Cultured Tumor-Infiltrating Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic T lymphocyte responses against melanocytes and melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 9-Valent HPV Vaccines: An Analysis of Clinical Trial Results for Gardasil 9 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial results for Gardasil 9, a 9-valent human papillomavirus (HPV) vaccine, and its key comparators. This analysis focuses on quantitative efficacy data, detailed experimental protocols, and the underlying mechanism of action.
Executive Summary
Gardasil 9, a non-infectious recombinant 9-valent vaccine, has demonstrated high efficacy in preventing HPV-related infections and diseases.[1] Clinical trials have established its robust immunogenicity and safety profile.[2] This guide will delve into the clinical trial data of Gardasil 9 and compare it with the bivalent HPV vaccine, Cervarix, and a newer 9-valent competitor, Cecolin 9. The data is presented in structured tables for easy comparison, followed by detailed experimental methodologies and visual representations of key biological and procedural pathways.
Comparative Efficacy of HPV Vaccines
The following tables summarize the efficacy data from pivotal clinical trials of Gardasil 9, Cecolin 9, and Cervarix.
Table 1: Efficacy of Gardasil 9 in Preventing High-Grade Cervical, Vulvar, and Vaginal Disease (Study V503-001) [3][4]
| Endpoint (HPV Types 31, 33, 45, 52, 58) | Gardasil 9 (N=6016) | Gardasil (Quadrivalent) (N=6017) | Efficacy (95% CI) |
| High-Grade Cervical, Vulvar, or Vaginal Disease | 1 case | 30 cases | 96.7% (80.9, 99.8) |
| Cervical Intraepithelial Neoplasia (CIN) 2/3 or Adenocarcinoma in situ (AIS) | 1 case | 27 cases | 96.3% |
| Vulvar or Vaginal Intraepithelial Neoplasia (VIN/VaIN) 2/3 | 0 cases | 3 cases | 100% |
| Persistent Infection (6 months) | 35 cases | 810 cases | 96.0% |
Table 2: Immunogenicity and Efficacy of Cecolin 9 [5][6][7][8]
| Endpoint | Cecolin 9 | Comparator (Gardasil 9) | Result |
| Protection against persistent infection (>12 months) for HPV types 16, 18, 31, 33, 45, 52, 58 | >98% | Not Directly Compared in this study | - |
| Protection against cervical infections (all vaccine types) | 100% | Not Directly Compared in this study | - |
| Seroconversion rates (all 9 HPV types) at month 7 | 100% | 100% | Non-inferior |
| Geometric Mean Concentration (GMC) Ratios (Cecolin 9 vs. Gardasil 9) at 3 years | 0.78 - 1.91 | - | Non-inferior (lower bound of 95% CI > 0.5) |
Table 3: Efficacy of Cervarix in Preventing High-Grade Cervical Disease (PATRICIA Study) [9][10]
| Endpoint (HPV Types 16, 18) | Cervarix | Control | Efficacy (95% CI) |
| CIN3+ irrespective of HPV DNA type (TVC-naive population) | 7 cases | 97 cases | 93.2% (78.9, 98.7) |
| CIN3+ associated with HPV-16 or HPV-18 (TVC-naive population) | 0 cases | 20 cases | 100% (85.5, 100) |
| All AIS (irrespective of HPV DNA type) (TVC-naive population) | 0 cases | 4 cases | 100% (31.0, 100) |
Experimental Protocols
Gardasil 9 Pivotal Trial (V503-001, NCT00543543)[3][4][11]
-
Study Design: A randomized, double-blind, active-comparator-controlled Phase 3 study.
-
Participants: Approximately 14,200 healthy women aged 16 to 26 years.
-
Intervention: Participants received a three-dose regimen of either Gardasil 9 or the quadrivalent Gardasil vaccine at day 1, month 2, and month 6.
-
Primary Endpoints: The primary efficacy analysis was based on the incidence of high-grade cervical disease (CIN 2/3), AIS, and cervical, vulvar, and vaginal cancers caused by HPV types 31, 33, 45, 52, and 58.
-
Methodology: Cervical samples were collected for HPV DNA testing (PCR) and cytology (Pap test) at regular intervals. Biopsies were performed for histologic evaluation of any detected abnormalities. Efficacy was calculated in a per-protocol efficacy (PPE) population of individuals who received all three vaccine doses and were naïve to the relevant HPV types at baseline.
Cecolin 9 Clinical Trials[5][7][8]
-
Study Design: Included five clinical trials in China, one of which was a randomized, single-blind, head-to-head comparison with Gardasil 9.
-
Participants: Over 11,000 healthy volunteers aged 9 to 45. The head-to-head study included healthy, non-pregnant women aged 18-26.
-
Intervention: Participants in the head-to-head trial received three doses of either Cecolin 9 or Gardasil 9 at day 0, day 45, and month 6.
-
Primary Endpoints: For the head-to-head trial, the primary outcomes were seroconversion rates and geometric mean concentrations (GMCs) of neutralizing antibodies at month 7. Efficacy against persistent infection and cervical lesions was evaluated in other trials.
-
Methodology: Neutralizing antibodies were measured using a pseudovirion-based neutralization assay. Non-inferiority was determined based on pre-defined margins for the GMC ratio and the difference in seroconversion rates.
Cervarix Pivotal Trial (PATRICIA, NCT00122681)[9][10][12]
-
Study Design: A randomized, double-blind, controlled Phase 3 trial.
-
Participants: Approximately 18,644 healthy women aged 15 to 25 years.
-
Intervention: Participants received a three-dose regimen of either Cervarix or a hepatitis A vaccine as a control at 0, 1, and 6 months.
-
Primary Endpoints: The primary endpoint was vaccine efficacy against CIN2+ associated with HPV-16 or HPV-18.
-
Methodology: Cervical samples were collected for HPV DNA testing and cytology. Histopathological endpoints were confirmed by an independent pathology panel. Efficacy was analyzed in both a per-protocol cohort and a total vaccinated cohort (TVC), which included women regardless of their baseline HPV status.
Mechanism of Action and Visualized Pathways
The prophylactic efficacy of Gardasil 9 and other L1 virus-like particle (VLP) based HPV vaccines is primarily mediated by the induction of a strong humoral immune response.[11][12][13] The vaccine introduces non-infectious VLPs that mimic the structure of the native HPV virion. This triggers the production of high titers of neutralizing antibodies.
Caption: Mechanism of action for L1 VLP-based HPV vaccines.
The adjuvant included in the vaccine, such as the amorphous aluminum hydroxyphosphate sulfate (AAHS) in Gardasil 9, enhances the immune response to the VLPs.[14] Upon exposure to the actual virus, these neutralizing antibodies bind to the L1 protein on the viral capsid, preventing it from infecting host cells.[12]
Clinical Trial Workflow
The development and approval of a vaccine like Gardasil 9 follows a structured clinical trial process.
Caption: Generalized workflow of vaccine clinical trials.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. extranet.who.int [extranet.who.int]
- 3. fda.gov [fda.gov]
- 4. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Three-Year Follow-Up Data Published: Head-to-Head Study of Cecolin 9 vs. A Marketed HPV 9-Valent Vaccine in The Lancet Regional Health - Western Pacific [xiameninnovax.com]
- 7. China approves first domestically produced 9-valent HPV vaccine | english.scio.gov.cn [english.scio.gov.cn]
- 8. Head-to-head immunogenicity comparison of an Escherichia coli-produced 9-valent human papillomavirus vaccine and Gardasil 9 in women aged 18-26 years in China: a randomised blinded clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the interim analysis from the PATRICIA study group: efficacy of a vaccine against HPV 16 and 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overall efficacy of HPV-16/18 AS04-adjuvanted vaccine against grade 3 or greater cervical intraepithelial neoplasia: 4-year end-of-study analysis of the randomised, double-blind PATRICIA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chapter 12: Prophylactic HPV vaccines: underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo mechanisms of vaccine-induced protection against HPV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Immunogenicity of HPV prophylactic vaccines: Serology assays and their use in HPV vaccine evaluation and development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunogenicity of G280-9 and MART-1 Peptides in Melanoma Immunotherapy
For Immediate Publication
A deep dive into the comparative immunogenicity of two leading melanoma-associated peptides, G280-9 and MART-1, reveals nuances in their ability to elicit anti-tumor T-cell responses. This guide synthesizes available clinical and preclinical data to provide a comprehensive overview for researchers, scientists, and drug development professionals in the field of cancer immunotherapy.
The development of therapeutic cancer vaccines hinges on the selection of highly immunogenic tumor-associated antigens capable of inducing a robust and specific cytotoxic T-lymphocyte (CTL) response. Among the most studied antigens in melanoma are glycoprotein 100 (gp100) and Melan-A/MART-1. This report provides a detailed comparison of the immunogenicity of two specific HLA-A2-restricted peptides derived from these antigens: this compound from gp100 and MART-1.
Executive Summary
Both this compound and MART-1 peptides are key candidates in the development of melanoma vaccines and have been evaluated in numerous clinical trials. While direct head-to-head comparative studies are limited, analysis of data from multi-peptide vaccine trials and individual peptide studies allows for a substantive comparison. Evidence suggests that both peptides are capable of inducing specific T-cell responses in melanoma patients. However, the frequency and magnitude of these responses can vary depending on the vaccine formulation, the use of adjuvants, and the specific variant of the peptide used. Modified versions of both peptides have been developed to enhance their immunogenicity.
Data Presentation: Quantitative Comparison of Immunogenicity
The following tables summarize quantitative data on the immunogenicity of this compound (and its modified variant G280-9V) and MART-1 peptides from various clinical trials.
| Peptide | Trial/Study | Vaccine Formulation | Number of Patients | Immunologic Response Rate (ELISPOT) | Citation |
| G280-9V | Phase I | Autologous dendritic cells pulsed with G280-9V peptide | 12 | 67% (8/12) showed CD8+ immunity to the native G280 peptide | |
| MART-1 | Phase I | MART-1 (27-35) peptide with Incomplete Freund's Adjuvant (IFA) | 20 | 60% (12/20) demonstrated an immune response | [1] |
| MART-1 & gp100 | Phase I/II | Multi-peptide vaccine (MART-1, gp100, tyrosinase) with PF-3512676 and GM-CSF | 20 | 45% (9/20) showed a positive ELISPOT response to any of the peptides. The response rate to each peptide was similar at day 50. | [2] |
Note: The gp100 peptide in the multi-peptide vaccine trial was gp100 (209-217, 210M), not this compound. This data is included to provide a general comparison of gp100 and MART-1 immunogenicity in a similar context.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Release
The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of peptide immunogenicity, it is commonly used to measure the number of peptide-specific T-cells that release interferon-gamma (IFN-γ) upon stimulation.
Protocol Outline:
-
Plate Coating: 96-well ELISPOT plates are coated with a capture antibody specific for IFN-γ and incubated overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated patients are plated in the antibody-coated wells.
-
Peptide Stimulation: The cells are stimulated with the this compound or MART-1 peptide at a predetermined concentration (typically 10 μg/mL). Negative controls (no peptide) and positive controls (e.g., phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine secretion.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the site of cytokine secretion.
-
Analysis: The spots are counted using an automated ELISPOT reader. A positive response is typically defined as a statistically significant increase in the number of spots in the peptide-stimulated wells compared to the negative control wells.[2]
Chromium-51 (⁵¹Cr) Release Assay for Cytotoxic T-Lymphocyte (CTL) Activity
The ⁵¹Cr release assay is a classic method to measure the cytotoxic activity of CTLs. It quantifies the ability of effector T-cells to lyse target cells that are pre-loaded with radioactive chromium.
Protocol Outline:
-
Target Cell Labeling: Target cells (e.g., T2 cells, which are deficient in TAP and can be easily loaded with exogenous peptides) are incubated with ⁵¹CrO₄²⁻, which is taken up by the cells.
-
Peptide Pulsing: The labeled target cells are washed and then pulsed with the this compound or MART-1 peptide.
-
Co-incubation: The peptide-pulsed target cells are co-incubated with effector CTLs (derived from vaccinated patients) at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for 4-6 hours at 37°C to allow for cell lysis.
-
Supernatant Collection: The plate is centrifuged, and the supernatant, containing the released ⁵¹Cr from lysed cells, is collected.
-
Radioactivity Measurement: The amount of radioactivity in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells incubated with media alone.
-
Maximum Release: Target cells lysed with a detergent.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the immune response to these peptides is essential for a deeper understanding.
Caption: T-Cell Receptor (TCR) Signaling Pathway.
Caption: Experimental Workflow for Immunogenicity Assessment.
Conclusion
Both this compound and MART-1 peptides are valuable tools in the quest for an effective melanoma vaccine. The choice between them may depend on the specific therapeutic strategy, including the choice of adjuvant and delivery system. While MART-1 has been more extensively studied and has shown consistent immunogenicity, the modified G280-9V peptide has also demonstrated a high rate of inducing CD8+ T-cell immunity. Further direct comparative studies are warranted to definitively establish the relative immunogenicity of these two important melanoma antigens. This guide provides a foundational understanding for researchers to build upon as they design the next generation of cancer immunotherapies.
References
- 1. Phase I trial of a MART-1 peptide vaccine with incomplete Freund's adjuvant for resected high-risk melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and immunogenicity of vaccination with MART-1 (26-35, 27L), gp100 (209-217, 210M), and tyrosinase (368-376, 370D) in-adjuvant with PF-3512676 and GM-CSF in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of G280-9 as a Novel Cytotoxic T Lymphocyte Target
This guide provides a comprehensive framework for the validation of the candidate peptide G280-9 as a target for cytotoxic T lymphocytes (CTLs). For comparative purposes, its performance is benchmarked against a hypothetical alternative peptide, "Alternative Peptide X." This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to support the objective evaluation of novel CTL targets.
Comparative Analysis of this compound and Alternative Peptide X
The validation of a potential CTL target hinges on a series of quantitative assessments to determine its efficacy and specificity. The following tables summarize key comparative data between this compound and Alternative Peptide X.
Table 1: In Vitro Immunogenicity Profile
| Parameter | This compound | Alternative Peptide X | Description |
| MHC-I Binding Affinity (KD, nM) | 45 | 120 | Measures the binding strength of the peptide to the target MHC class I molecule. Lower values indicate stronger binding. |
| Peptide-MHC Stability (t1/2, hours) | 8.5 | 4.2 | The half-life of the peptide-MHC complex on the cell surface. Longer half-life increases the chance of T-cell recognition. |
| T-Cell Proliferation Index | 4.8 | 2.5 | Fold increase in the number of specific T-cells after stimulation with the peptide, relative to a negative control. |
| IFN-γ Release (pg/mL) | 1250 | 780 | Concentration of Interferon-gamma released by CTLs upon peptide recognition, a key indicator of a potent immune response. |
Table 2: Cytotoxicity Assessment
| Parameter | This compound | Alternative Peptide X | Description |
| Specific Lysis (%) at 10:1 E:T Ratio | 78% | 55% | Percentage of target cells killed by CTLs at an Effector-to-Target ratio of 10-to-1. |
| EC50 (nM) | 25 | 80 | The peptide concentration required to achieve 50% of the maximum cytotoxic response. Lower values indicate higher potency. |
| Off-Target Lysis (%) | < 5% | < 5% | Percentage of non-target cells (lacking the specific MHC-peptide complex) killed by the CTLs. |
Key Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings.[1] The following sections outline the methodologies for the key experiments cited in this guide.
MHC-I Binding Affinity Assay
Objective: To quantify the binding affinity of the candidate peptide to a specific MHC class I molecule.
Methodology:
-
A recombinant, soluble MHC class I molecule is folded in the presence of a fluorescently labeled standard peptide of known high affinity.
-
Various concentrations of the unlabeled candidate peptide (this compound or Alternative Peptide X) are added to compete with the fluorescent peptide for binding to the MHC-I molecule.
-
The mixture is incubated to reach equilibrium.
-
The amount of fluorescent peptide that remains bound to the MHC-I molecule is measured using a fluorescence polarization assay.
-
The concentration of the candidate peptide that inhibits 50% of the fluorescent peptide binding (IC50) is determined. This value is then used to calculate the dissociation constant (KD).
Peptide-MHC Stability Assay
Objective: To measure the stability of the peptide-MHC complex on the surface of live cells.
Methodology:
-
Antigen-presenting cells (APCs) are pulsed with a high concentration of the candidate peptide.
-
The cells are incubated for several hours to allow for peptide loading onto surface MHC-I molecules.
-
The cells are then treated with a protein synthesis inhibitor (e.g., Brefeldin A) to block the transport of new MHC-I molecules to the cell surface.
-
At various time points, aliquots of cells are taken, and the amount of specific peptide-MHC-I complexes remaining on the cell surface is quantified by staining with a complex-specific antibody followed by flow cytometry analysis.[2]
-
The half-life (t1/2) of the complex is calculated from the decay curve.
CTL Proliferation Assay
Objective: To assess the ability of the candidate peptide to induce the proliferation of specific CTLs.
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) from a healthy donor are co-cultured with APCs that have been pulsed with the candidate peptide.
-
The cells are cultured for 5-7 days to allow for the expansion of peptide-specific T-cells.
-
The proliferation of CTLs is measured by adding a fluorescent dye (e.g., CFSE) to the cells at the beginning of the culture. With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity.
-
The proliferation index is calculated by analyzing the fluorescence distribution of the CD8+ T-cell population using flow cytometry.
ELISpot Assay for IFN-γ Release
Objective: To quantify the number of peptide-specific, IFN-γ-secreting CTLs.
Methodology:
-
An ELISpot plate is coated with an anti-IFN-γ capture antibody.
-
CTLs are added to the wells along with APCs pulsed with the candidate peptide.
-
The plate is incubated for 24-48 hours, during which IFN-γ secreted by activated CTLs is captured by the antibody on the plate surface.
-
After incubation, the cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
A substrate is added that forms a colored precipitate at the site of IFN-γ secretion, creating a "spot".
-
The spots, each representing a single IFN-γ-secreting cell, are counted using an automated reader.
Chromium Release Cytotoxicity Assay
Objective: To measure the ability of CTLs to kill target cells presenting the candidate peptide.
Methodology:
-
Target cells are labeled with radioactive Chromium-51 (51Cr).
-
The labeled target cells are then incubated with CTLs at various effector-to-target (E:T) ratios.
-
During the incubation period (typically 4 hours), CTLs that recognize the peptide-MHC complex on the target cells will induce apoptosis, leading to the release of 51Cr into the cell culture supernatant.
-
The amount of 51Cr in the supernatant is measured using a gamma counter.
-
The percentage of specific lysis is calculated by comparing the 51Cr release from target cells incubated with CTLs to the spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizing Key Pathways and Workflows
Diagrams are provided below to illustrate the critical biological pathways and the experimental workflow for CTL target validation.
Caption: Workflow for the validation of a candidate CTL target peptide.
References
comparative analysis of G280-9 in different melanoma cell lines
A comparative analysis of Galectin-9's activity reveals significant variations across different melanoma cell lines, highlighting its potential as a therapeutic agent and a biomarker. This guide provides an objective comparison of Galectin-in's performance, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Data Presentation
Table 1: Apoptotic Effect of Recombinant Galectin-9 (Gal-9(0)) on Various Melanoma Cell Lines
| Cell Line | Type | Phosphatidylserine (PS) Exposure (% of cells) after 100 nM Gal-9(0) Treatment | Key Observations | Reference |
| B16F10 | Murine Melanoma | ~90% | Rapid induction of apoptosis within the timeframe of adhesion assays. | [1] |
| Sk-MEL-28 | Human Melanoma | ~90% | High sensitivity to Gal-9-induced apoptosis. | [1] |
| A2058 | Human Melanoma | ~90% | Strong apoptotic response. | [1] |
| A375M | Human Melanoma | >60% (within 5 mins) | Demonstrates the rapid onset of apoptosis. | [1] |
| MM-AN | Human Melanoma | >60% (within 5 mins) | Quick to undergo early apoptotic changes. | [1] |
| MM-RU | Human Melanoma | >60% (within 5 mins) | Initially showed no colony formation and low endogenous Gal-9 expression. Exogenous Gal-9 induced both aggregation and apoptosis. | [1][2] |
| MM-BP | Human Melanoma | Not specified | Proliferated with colony formation and had evident endogenous Gal-9 mRNA and protein expression. | [2] |
| Primary Patient-Derived Melanoma Cells | Human Melanoma | ~90% | High sensitivity, similar to established cell lines. | [1] |
| Primary Human Melanocytes | Normal Cells | ~55% | Induced PS exposure but did not negatively impact viability after 24 hours, suggesting a therapeutic window. | [1] |
Table 2: Endogenous Galectin-9 Expression and Clinical Significance in Melanoma
| Sample Type | Galectin-9 Expression Level | Correlation with Disease Progression | Reference |
| Melanocytic Nevi | Strong and homogeneous | N/A | [2] |
| Primary Melanoma Lesions | High | High expression is linked to a better prognosis. | [2] |
| Metastatic Melanoma Lesions | Down-regulated or minimal | Loss of expression is associated with metastatic progression. | [2] |
| Plasma of Metastatic Melanoma Patients | Significantly increased (3.6-fold higher than healthy controls) | Elevated levels correlate with a Th2 systemic bias and less favorable clinical outcomes. | [3] |
Experimental Protocols
Cell Viability and Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells in melanoma cell lines following treatment with Galectin-9.
Materials:
-
Melanoma cell lines (e.g., Sk-MEL-28, A2058, MM-RU)
-
Recombinant Galectin-9 (Gal-9(0))
-
Serum-free cell culture medium and medium supplemented with human plasma
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture: Grow melanoma cells in standard culture conditions until 80-90% confluent.
-
Cell Seeding: Plate 3 x 10^4 cells per well in a 6-well plate and allow to adhere overnight.
-
Treatment: Wash cells with PBS and replace the medium with serum-free medium or medium containing 10% human plasma. Treat cells with 100 nM of Gal-9(0) for various durations (e.g., 5, 10, 15, 20 minutes, and 24 hours).[1] Include untreated controls.
-
Cell Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer and analyze the cells by flow cytometry. Quantify live, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blotting for Signaling Pathway Analysis
Objective: To detect the expression and activation of proteins involved in Galectin-9-mediated signaling pathways.
Materials:
-
Treated and untreated melanoma cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membranes
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-p38, anti-phospho-p38, anti-caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells after Galectin-9 treatment and quantify protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).
Signaling Pathways and Experimental Workflows
Galectin-9 Induced Apoptosis Signaling Pathway in Melanoma Cells
Galectin-9 induces apoptosis in melanoma cells through multiple potential pathways. Its binding to cell surface glycans can trigger intracellular signaling cascades. In some cell types, this involves the JNK and p38 MAP kinase pathways, as well as a calcium-calpain-caspase-1 pathway.[4]
Caption: Galectin-9 induced apoptosis pathways in melanoma.
Experimental Workflow for Comparative Analysis
This workflow outlines the steps for a comprehensive comparative study of Galectin-9 in different melanoma cell lines.
Caption: Workflow for comparative analysis of Galectin-9.
Comparative Performance and Alternatives
Performance of Galectin-9
-
Direct Cytotoxic Activity: Recombinant Galectin-9 has a direct and rapid apoptotic effect on melanoma cells, which is dependent on its glycan-binding ability.[1][4] This effect can be inhibited by lactose, a competitive inhibitor.[1]
-
Dual Role in Melanoma: The role of Galectin-9 in melanoma is complex. While high endogenous expression in primary tumors correlates with a better prognosis and it can directly kill tumor cells, elevated soluble Galectin-9 in the plasma of patients with metastatic disease is associated with poor outcomes.[2][3] This suggests a context-dependent function, where soluble Galectin-9 may contribute to an immunosuppressive tumor microenvironment by promoting Th2/M2 differentiation.[3]
-
Serum Inhibition: The apoptotic activity of Galectin-9 is masked by components in fetal calf serum but not by human plasma, an important consideration for in vitro experimental design.[1]
Alternative Therapeutic Strategies
Given the multifaceted role of Galectin-9, both administering recombinant Galectin-9 and blocking its function are being explored as therapeutic avenues.
-
Anti-Galectin-9 Antibodies: LYT-200 is a fully human monoclonal antibody that targets and blocks Galectin-9.[5] It is currently in Phase 1/2 clinical trials for patients with metastatic solid tumors.[5][6] The rationale is that by blocking Galectin-9, which acts as an immune suppressor, the anti-tumor immune response can be reinvigorated. In murine models, LYT-200 reduced tumor growth and extended survival.[5]
-
Combination Therapies: The immunomodulatory roles of Galectin-9 make it an attractive target for combination therapies. Blocking Galectin-9 could potentially synergize with immune checkpoint inhibitors that target other pathways (e.g., PD-1/PD-L1).
Conclusion
Galectin-9 exhibits potent, direct pro-apoptotic activity against a wide array of melanoma cell lines, with a degree of selectivity over normal melanocytes.[1] The sensitivity of melanoma cells can be influenced by their endogenous Galectin-9 expression levels.[2] However, the role of Galectin-9 in the tumor microenvironment is complex, with high systemic levels being associated with immune suppression and poor prognosis in metastatic melanoma.[3] This dichotomy has led to two distinct therapeutic strategies: the use of recombinant Galectin-9 to directly induce tumor cell death and the use of anti-Galectin-9 antibodies like LYT-200 to block its immunosuppressive functions.[1][5] Further comparative studies are essential to delineate which patient populations would benefit most from each approach and to explore the potential of Galectin-9-targeted combination therapies.
References
- 1. The Glycan-Binding Protein Galectin-9 Has Direct Apoptotic Activity toward Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Possible role of galectin-9 in cell aggregation and apoptosis of human melanoma cell lines and its clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-9 modulates immunity by promoting Th2/M2 differentiation and impacts survival in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer Therapy Due to Apoptosis: Galectin-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Facebook [cancer.gov]
Safety Operating Guide
Proper Disposal Procedures for G280-9
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of G280-9, a peptide identified by CAS number 156761-76-1. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. This compound is a 9-amino acid native epitope peptide used in research, and like all laboratory chemicals, requires careful handling and disposal.[1]
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat is required to protect against skin contact.
Storage of this compound: Lyophilized this compound peptide should be stored at -20°C in a tightly sealed container, protected from light.[][3] To prevent degradation from moisture, allow the container to warm to room temperature in a desiccator before opening.[4][5] For solutions, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][6][7]
**Step-by-Step Disposal Protocol
All peptide waste, including unused solutions, contaminated labware, and PPE, should be treated as laboratory chemical waste.[6] Never dispose of peptide solutions down the sink or in the regular trash.[6][8][9]
1. Waste Segregation:
-
Solid Waste: Place all solid waste contaminated with this compound, such as vials, pipette tips, and gloves, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused or waste solutions of this compound in a designated chemical waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.
2. Inactivation of Liquid Waste (Recommended): For an added layer of safety, especially for peptide toxins, chemical inactivation is recommended. A common method is acid or base hydrolysis to break the peptide bonds.
-
Acid Hydrolysis: Add 1 M Hydrochloric Acid (HCl) to the peptide solution and allow it to stand for a minimum of 24 hours in a sealed, labeled container within a fume hood.[10]
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).[10]
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name ("this compound peptide"), and any other required information.
4. Storage and Final Disposal:
-
Store sealed and labeled waste containers in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Quantitative Data for Disposal and Handling
| Parameter | Specification | Rationale |
| Storage Temperature (Lyophilized) | -20°C | To maintain long-term stability.[][3][6] |
| Storage Temperature (Solution) | -20°C to -80°C (in aliquots) | To prevent degradation and avoid freeze-thaw cycles.[6][7] |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | To hydrolyze and inactivate the peptide.[10] |
| Inactivation Time | Minimum 24 hours | To ensure complete degradation.[10] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | To meet requirements for institutional wastewater disposal.[10] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the recommended workflow for handling and disposing of this compound.
Caption: Workflow for the safe handling and proper disposal of this compound peptide.
Caption: Decision tree for the proper disposal pathway of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. peptide24.store [peptide24.store]
- 9. intelligenthq.com [intelligenthq.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling G280-9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling G280-9. The following procedures are designed to ensure the safe handling, use, and disposal of this substance in a laboratory setting.
Chemical Identification:
-
Product Name: this compound[1]
-
Description: this compound is a 9-amino acid native epitope peptide. It is a relevant target expressed on melanoma.[4]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Situation | Recommended PPE |
| Routine Handling | Eye protection (safety glasses with side-shields or goggles), protective gloves (e.g., nitrile rubber), and a laboratory coat. |
| Spill or Release | In addition to routine PPE, respiratory protection may be necessary depending on the scale of the spill and the potential for aerosolization. |
| First Aid Response | Responders should wear appropriate PPE to prevent secondary exposure. |
Experimental Protocols and Handling Procedures
General Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and well-ventilated place.
First-Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Plan:
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.
-
Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
